({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(carbamothioylhydrazinylidene)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6S2/c5-3(11)9-7-1-2-8-10-4(6)12/h1-2H,(H3,5,9,11)(H3,6,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLDUBXTMDNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=S)N)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-12-4 | |
| Record name | Glyoxal dithiosemicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea, a molecule also known as glyoxal bis(thiosemicarbazone). Thiosemicarbazones and their derivatives are a class of compounds that continue to attract significant interest in the field of medicinal chemistry due to their wide range of biological activities. This document outlines a detailed experimental protocol for the synthesis of this compound and presents its key characterization data. The information is intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and for professionals in drug development.
Introduction
This compound, with the chemical formula C₄H₈N₆S₂ and a molecular weight of 204.27 g/mol , belongs to the family of bis(thiosemicarbazones). These compounds are characterized by the presence of two thiosemicarbazone moieties, which are known to be effective chelating agents for various metal ions. The coordination chemistry of bis(thiosemicarbazones) is a rich area of study, with many of their metal complexes exhibiting potent biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of this compound is a straightforward process, typically involving the condensation reaction of glyoxal with thiosemicarbazide.
Synthesis
The synthesis of this compound is achieved through a condensation reaction between glyoxal and thiosemicarbazide. This reaction is a well-established method for the preparation of thiosemicarbazones.
Proposed Experimental Protocol
This protocol is based on general procedures for the synthesis of bis(thiosemicarbazones).
Materials:
-
Glyoxal (40% aqueous solution)
-
Thiosemicarbazide
-
Ethanol
-
Deionized water
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve two molar equivalents of thiosemicarbazide in a minimal amount of warm ethanol.
-
In a separate beaker, dilute one molar equivalent of a 40% aqueous glyoxal solution with a small amount of ethanol.
-
Slowly add the glyoxal solution to the thiosemicarbazide solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. Due to the limited availability of specific experimental data for this exact compound in the reviewed literature, the following data is predicted based on the analysis of structurally similar bis(thiosemicarbazone) compounds.
Physical Properties
| Property | Predicted Value |
| Appearance | White to pale yellow crystalline solid |
| Molecular Formula | C₄H₈N₆S₂ |
| Molecular Weight | 204.27 g/mol |
| Melting Point | Expected to be high, likely >200 °C (with decomposition) |
| Solubility | Sparingly soluble in common organic solvents, more soluble in DMSO |
Spectroscopic Data
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a crucial tool for identifying the functional groups present in the molecule. The absence of a C=O stretching vibration from the glyoxal starting material and the appearance of a C=N stretching vibration are key indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3100 | N-H stretching (primary amine and secondary amide) |
| ~1620 - 1580 | C=N stretching (imine) |
| ~1550 - 1480 | N-H bending |
| ~1100 - 1000 | C=S stretching (thiourea) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule. The spectra are typically recorded in a solvent like DMSO-d₆.
¹H NMR (DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 2H | CH=N (imine protons) |
| ~7.5 - 8.0 | Broad Singlet | 4H | NH₂ (thiourea protons) |
| ~11.0 - 11.5 | Broad Singlet | 2H | NH (thiourea protons) |
¹³C NMR (DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 182 | C=S (thiourea carbon) |
| ~140 - 145 | C=N (imine carbon) |
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values calculated from the molecular formula.
| Element | Theoretical (%) |
| Carbon (C) | 23.52 |
| Hydrogen (H) | 3.95 |
| Nitrogen (N) | 41.14 |
| Sulfur (S) | 31.39 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
A Technical Guide to the Biological Activity Screening of Novel Thiourea Compounds
An in-depth technical guide or whitepaper on the core of Biological activity screening of new thiourea compounds for Researchers, scientists, and drug development professionals is below.
Introduction
Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2] The unique structural features of the thiourea scaffold, including its ability to form strong hydrogen bonds and coordinate with metal ions, make it a valuable pharmacophore in the design of new therapeutic agents.[1] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory effects.[2][3][4] This guide provides an in-depth overview of the screening methodologies used to evaluate the biological potential of new thiourea compounds, complete with experimental protocols, data presentation standards, and visualizations of key workflows and pathways.
The thiourea moiety (-NH-C(S)-NH-) is a critical component in several clinically used drugs and promising drug candidates.[1] Its derivatives have been shown to inhibit various enzymes, modulate signaling pathways, and even reverse drug resistance in cancer cells.[2][3] The exploration of novel thiourea derivatives continues to be a vibrant area of research, aimed at discovering safer and more selective therapeutic agents.[5]
Experimental Workflow for Biological Activity Screening
The initial screening of new thiourea compounds typically follows a hierarchical approach, starting with broad-spectrum assays and progressing to more specific and complex evaluations. This workflow ensures efficient use of resources and allows for the early identification of promising lead compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Mechanism of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea, also known as Glyoxal-bis(thiosemicarbazone) (GTS), and its metal complexes, particularly with copper, have emerged as a promising class of anti-neoplastic agents. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds. It details their function as copper ionophores, leading to a cascade of intracellular events including the induction of oxidative stress, disruption of lysosomal integrity, and activation of specific signaling pathways, ultimately culminating in cancer cell death. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the compound's activity, and visualizes the complex biological interactions through signaling pathway and experimental workflow diagrams.
Core Mechanism of Action: Copper Ionophore Activity and its Downstream Consequences
The primary mechanism of action of this compound and its analogues revolves around their ability to form stable complexes with metal ions, most notably copper (Cu(II)). These complexes, such as Cu(II)-Glyoxal-bis(thiosemicarbazone) (Cu(GTSM)), are lipophilic and can readily traverse cellular membranes. Once inside the cell, they act as copper ionophores, effectively increasing the intracellular concentration of bioavailable copper. This disruption of copper homeostasis triggers a multi-faceted cytotoxic response against cancer cells.
The downstream effects of this increased intracellular copper are extensive and interconnected:
-
Generation of Reactive Oxygen Species (ROS): The excess intracellular copper participates in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This surge in ROS induces a state of oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
-
Lysosomal Membrane Permeabilization (LMP): The accumulation of ROS can lead to the destabilization and permeabilization of lysosomal membranes. This results in the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytoplasm, triggering apoptotic cell death pathways. Fluorescence microscopy has suggested that the anti-cancer activity of Cu(GTSM) is due, in part, to LMP[1].
-
Activation of the Ras-Raf-MEK-ERK Signaling Pathway: Increased intracellular copper levels have been shown to activate the Ras-Raf-MEK-ERK (MAPK) signaling pathway. While this pathway is typically associated with cell proliferation and survival, its sustained or aberrant activation can also lead to the induction of apoptosis.
-
Inhibition of DNA Synthesis: Copper complexes of bis-thiosemicarbazones have been shown to substantially inhibit DNA synthesis, a critical process for rapidly dividing cancer cells. For instance, tritiated thymidine incorporation assays revealed that Cu(GTSC) and Cu(GTSCHCl) significantly inhibit DNA synthesis[1][2][3].
-
Induction of Apoptosis: The culmination of these cellular insults—oxidative stress, lysosomal damage, signaling pathway dysregulation, and DNA synthesis inhibition—drives the cancer cell towards programmed cell death, or apoptosis. Studies have shown that copper complexes of GTS derivatives induce apoptosis in various cancer cell lines[1][2][3].
The cytotoxicity of these compounds is often significantly enhanced upon complexation with copper, with the copper complexes demonstrating much greater anti-proliferative activity than the ligands alone.
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative activity of this compound derivatives and their copper complexes has been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating their potent cytotoxic effects.
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Cu(GTSM) | A549 | Lung Carcinoma | 1.49 - 2.64 | 72 | [4] |
| Cu(GTSM) derivative | A549 | Lung Carcinoma | 17.88 ± 0.16 | Not Specified | [4] |
| Cu-thiosemicarbazone complex | A549 | Lung Carcinoma | 7.48 ± 0.21 | 48 | [4] |
| Cu-thiosemicarbazone complex | A549 | Lung Carcinoma | 8.15 ± 1.21 | 48 | [4] |
| Cu-thiosemicarbazone complex | A549 | Lung Carcinoma | 6.46 ± 0.51 | 48 | [4] |
| Cu(GTSC) | HCT116 | Colon Carcinoma | Potency similar to Adriamycin | Not Specified | [1][2][3] |
| Cu(GTSCHCl) | HCT116 | Colon Carcinoma | Potency similar to Adriamycin | Not Specified | [1][2][3] |
| Bis-thiosemicarbazone Cu Complex | MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | [5] |
| Bis-thiosemicarbazone Cu Complex | MelRm | Melanoma | Not Specified | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its copper complexes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS upon treatment with the test compound.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate with a clear bottom and treat with the test compound as described in the MTT assay protocol.
-
DCFH-DA Staining: After the desired treatment time, remove the medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Incubation with Probe: Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the control cells.
Assessment of Lysosomal Membrane Permeabilization (LMP)
Objective: To detect the disruption of lysosomal membrane integrity.
Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that accumulates in intact lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, AO leaks into the cytoplasm and nucleus, where it exists as monomers and emits green fluorescence. A shift from red to green fluorescence indicates LMP.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with the test compound.
-
Acridine Orange Staining: After treatment, wash the cells with PBS and stain with 5 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Fluorescence Microscopy: Mount the coverslips on glass slides with a drop of PBS. Immediately visualize the cells using a fluorescence microscope. Intact lysosomes will appear as red fluorescent puncta, while diffuse green fluorescence in the cytoplasm and nucleus indicates LMP.
-
Image Analysis: Capture images and quantify the red and green fluorescence intensity per cell using image analysis software.
Measurement of Intracellular Copper Levels
Objective: To quantify the intracellular accumulation of copper following treatment.
Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining the elemental composition of a sample.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the copper complex.
-
Cell Harvesting: After treatment, wash the cells three times with ice-cold PBS to remove extracellular copper.
-
Cell Lysis: Lyse the cells in a known volume of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Sample Preparation for ICP-MS: Digest the cell lysates with concentrated nitric acid at a high temperature to break down the organic matrix.
-
ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to determine the copper concentration.
-
Data Analysis: Normalize the copper concentration to the total protein content of each sample and express the results as ng of copper per mg of protein.
In Vivo Antitumor Activity Assessment
Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups. Administer the test compound (e.g., Cu(GTSC)) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every few days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound copper complexes.
Caption: Proposed mechanism of action for this compound copper complexes.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of a novel bis-thiosemicarbazone compound.
Caption: A typical experimental workflow for the preclinical evaluation of bis-thiosemicarbazone anticancer agents.
Conclusion
This compound and its copper complexes represent a potent class of anticancer compounds with a multi-pronged mechanism of action. Their ability to act as copper ionophores disrupts cellular homeostasis, leading to a cascade of cytotoxic events including ROS generation, lysosomal membrane permeabilization, and the modulation of key signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of therapeutic agents. The detailed understanding of their mechanism of action is crucial for the rational design of new, more effective, and selective anticancer drugs based on the bis-thiosemicarbazone scaffold.
References
- 1. Collection - In Vitro and in Vivo Anticancer Activity of Copper Bis(thiosemicarbazone) Complexes - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. In vitro and in vivo anticancer activity of copper bis(thiosemicarbazone) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging roles and mechanisms of ERK pathway mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of expanded coordination bis-thiosemicarbazones and copper complexes thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure elucidation of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
An In-depth Technical Guide on the Structure Elucidation of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel compound this compound. This document outlines the synthesis, and a multi-pronged analytical approach employing spectroscopic and crystallographic techniques to unequivocally determine its chemical structure.
Synthesis
The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of glyoxal with thiosemicarbazide. This method is adapted from established procedures for the synthesis of related thiourea derivatives.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of glyoxal (1 equivalent) in ethanol, add a solution of thiosemicarbazide (2 equivalents) in water.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Product Isolation: The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as a dimethylformamide-water mixture.
Spectroscopic and Crystallographic Analysis
A combination of analytical techniques is essential for the unambiguous structure determination of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR spectra will be acquired.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
Expected Spectral Data:
The following table summarizes the expected chemical shifts for the key protons and carbons in this compound, based on known data for similar structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH (ethylidene) | 8.0 - 8.5 | 140 - 145 |
| NH (thiourea) | 9.0 - 10.0 | - |
| NH₂ (thiourea) | 7.5 - 8.5 | - |
| C=S (thiourea) | - | 180 - 185 |
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) |
| N-H stretch | 3400 - 3200 |
| C=N stretch | 1650 - 1550 |
| C=S stretch | 1200 - 1050 |
| N-C-S bending | 900 - 700 |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this class of compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition.
Expected Mass Spectral Data:
| Ion | Expected m/z |
| [M+H]⁺ | 205.0355 |
| [M+Na]⁺ | 227.0174 |
2.4. Single-Crystal X-ray Diffraction
For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise bond lengths, bond angles, and torsion angles.
Expected Crystallographic Data:
Based on related structures, the compound is expected to crystallize in a common space group (e.g., P2₁/c). The key bond lengths and angles will confirm the proposed connectivity and stereochemistry. For instance, the C=S bond lengths are expected to be around 1.7 Å, and the C-N bond lengths within the thiourea moieties will exhibit partial double bond character.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Caption: A logical workflow for the synthesis and structural analysis.
Potential Signaling Pathways
Thiourea derivatives have been reported to exhibit a wide range of biological activities. While the specific signaling pathways for this compound are yet to be determined, related compounds have shown interactions with various cellular targets. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A potential signaling pathway for the compound.
This technical guide provides a robust framework for the comprehensive structure elucidation of this compound. The combination of detailed experimental protocols, expected data, and logical workflows will aid researchers in the chemical and pharmaceutical sciences in their investigation of this and related novel compounds.
A Technical Guide to the Discovery of Novel Bioactive Thiourea Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The unique structural features of the thiourea scaffold, including its ability to form strong hydrogen bonds and coordinate with metal ions, make it a valuable pharmacophore in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of recently discovered bioactive thiourea scaffolds, focusing on their synthesis, quantitative biological data, and detailed experimental protocols.
Recently Discovered Bioactive Thiourea Scaffolds
Recent research has highlighted the potential of thiourea derivatives in various therapeutic areas, including as anticancer, antimicrobial, and enzyme inhibitory agents.[3][4]
1.1 Anticancer Thiourea Derivatives
Thiourea derivatives have shown promise in oncology by targeting various pathways involved in cancer progression, such as angiogenesis and cell signaling.[3][5]
-
Lenalidomide-Based Thioureas: A novel series of urea and thiourea derivatives based on the structure of Lenalidomide have been synthesized and evaluated for their anticancer activity. One compound, 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea, demonstrated significant inhibitory activity against the Caki renal cancer cell line and was found to inhibit histone deacetylase 1 (HDAC1).[6]
-
Fluorinated Thioureas with Sulfonamide Moieties: A series of novel fluorinated thiourea derivatives carrying sulfonamide moieties have been synthesized. One derivative, in particular, showed potent activity against the HepG2 human liver cancer cell line.[4] Molecular docking studies suggest these compounds may act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[4]
-
Indole-Derived Thioureas: A series of 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized and evaluated for their antiproliferative and antiviral activities.[7] One derivative exhibited potent activity against HIV-1.[7]
1.2 Antimicrobial Thiourea Derivatives
The rise of antimicrobial resistance has spurred the search for new anti-infective agents, and thiourea derivatives have emerged as a promising class of compounds.
-
Indole-Derived Thioureas: In addition to their anticancer properties, certain indole-derived thioureas have demonstrated significant antimicrobial activity. One compound showed notable inhibition against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting topoisomerase IV and DNA gyrase.[7]
-
Fluorinated Pyridine Thioureas: A fluorinated pyridine derivative has shown high antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacterial strains.[4]
1.3 Thiourea Derivatives as Enzyme Inhibitors
Thiourea scaffolds have been successfully employed to design potent inhibitors of various enzymes implicated in disease.
-
Cholinesterase Inhibitors: Several thiourea derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3][8] Some derivatives have shown better activity against BChE than the standard drug galantamine.[9][10]
-
Tyrosinase Inhibitors: Certain thiourea derivatives have exhibited significant tyrosinase inhibitory activity, which is relevant for the treatment of hyperpigmentation disorders.[9][10]
-
Carbonic Anhydrase Inhibitors: Chiral thiourea derivatives and those containing benzimidazole moieties have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isozymes I and II.[11]
-
Urease Inhibitors: Thiourea-based scaffolds have been explored for the development of bacterial urease inhibitors.[12][13] Quinolone-thiosemicarbazone hybrids, in particular, have demonstrated potent urease inhibition.[14]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for representative bioactive thiourea scaffolds.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Lenalidomide-Based Urea | Caki (Renal Cancer) | 9.88 | [6] |
| Fluorinated Pyridine Thiourea | HepG2 (Liver Cancer) | 4.8 µg/mL | [4] |
| Indole-Derived Thiourea | Various | Not specified in abstract | [7] |
| Bis-thiourea Derivatives | Human Leukemia | As low as 1.50 | [3] |
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Fluorinated Pyridine Thiourea | Various | 1.95 - 15.63 | [4] |
| Indole-Derived Thiourea | Gram-positive cocci | Not specified in abstract | [7] |
Table 3: Enzyme Inhibition by Selected Thiourea Derivatives
| Compound Class | Enzyme | Inhibition (IC50/Ki) | Reference |
| Substituted Phenyl Thioureas | Butyrylcholinesterase | Better than galantamine | [9][10] |
| Chiral Thiourea Derivatives | Carbonic Anhydrase I | Ki: 3.4 - 73.6 µM | [11] |
| Chiral Thiourea Derivatives | Carbonic Anhydrase II | Ki: 8.7 - 144.2 µM | [11] |
| Quinolone-Thiosemicarbazone Hybrids | Urease | IC50: 1.83 - 11.21 µM | [14] |
| Thiazole-Thiourea Hybrids | Acetylcholinesterase | IC50: 0.3 - 15 µM | [3] |
| Thiazole-Thiourea Hybrids | Butyrylcholinesterase | IC50: 0.4 - 22 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiourea derivatives, based on common practices found in the literature.
3.1 General Synthesis of N,N'-Disubstituted Thioureas
The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate.[15]
Materials:
-
Primary or secondary amine
-
Substituted isothiocyanate
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)
Procedure:
-
Dissolve the amine (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted isothiocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N,N'-disubstituted thiourea.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[9][10]
3.2 In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Thiourea derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiourea derivative in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
3.3 Enzyme Inhibition Assay (General Protocol)
This is a general protocol that can be adapted for various enzymes. The example here is for a cholinesterase inhibition assay.
Materials:
-
Enzyme (e.g., Acetylcholinesterase)
-
Substrate (e.g., Acetylthiocholine iodide)
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Buffer solution (e.g., phosphate buffer)
-
Thiourea derivative stock solution
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the buffer, the thiourea derivative at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Simultaneously, add the chromogenic reagent (DTNB) which reacts with the product of the enzymatic reaction to produce a colored compound.
-
Monitor the change in absorbance over time at a specific wavelength using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the discovery of bioactive thiourea scaffolds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and biological evaluation of novel thiourea derivatives [openaccess.marmara.edu.tr]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thioureas are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Several clinically used drugs feature the thiourea moiety.[3] Beyond pharmaceuticals, substituted thioureas find applications as organocatalysts, in pesticide chemistry, and as intermediates in the synthesis of various heterocyclic compounds.[2][4]
This document provides detailed protocols for the most common and effective methods for synthesizing substituted thioureas, along with quantitative data to facilitate the selection of the most appropriate method for a given application.
General Workflow for the Synthesis of Substituted Thioureas
The synthesis of substituted thioureas generally involves the reaction of an amine-containing compound with a source of a thiocarbonyl group. The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the synthesis of substituted thioureas.
Protocol 1: Synthesis from Isothiocyanates and Amines
This is one of the most widely used and versatile methods for preparing N,N'-disubstituted thioureas due to its high yields and the commercial availability of a wide range of isothiocyanates and amines.[5][6] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.[7]
Signaling Pathway Diagram
Caption: Reaction mechanism for the synthesis of thioureas from isothiocyanates.
Experimental Protocol
General Procedure:
-
Dissolve the desired amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, tert-butanol, or acetone) in a round-bottom flask equipped with a magnetic stirrer.[5][8]
-
To this solution, add the isothiocyanate (1.0 eq) either neat or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1 to 24 hours.[5][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted thiourea.[8]
Data Presentation
| Entry | Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Phenyl isothiocyanate | Dichloromethane | 1 | 95 | [9] |
| 2 | Morpholine | Phenyl isothiocyanate | Dichloromethane | 1 | 92 | [9] |
| 3 | Aniline | Benzyl isothiocyanate | Dichloromethane | 24 | 85 | [5] |
| 4 | 4-Nitrobenzene-1,2-diamine | 2,6-Dichlorobenzoyl isothiocyanate | Acetone | - | 89 | [8] |
| 5 | 4-Nitrobenzene-1,2-diamine | Pivaloyl isothiocyanate | Acetone | - | 73 | [8] |
Protocol 2: Synthesis from Amines and Carbon Disulfide
This method provides a convenient route to both symmetrical and unsymmetrical thioureas and avoids the use of often toxic isothiocyanates.[10][11] The reaction can be performed under various conditions, including in aqueous media, which offers a greener alternative.[10] The reaction proceeds through a dithiocarbamate intermediate.[4]
Experimental Protocol (Aqueous Medium)
General Procedure for Unsymmetrical Thioureas: [10]
-
To a solution of a secondary amine (1.0 eq) and sodium hydroxide (1.0 eq) in water, add carbon disulfide (1.1 eq) at room temperature.
-
Stir the mixture for 1-2 hours to form the sodium dithiocarbamate salt.
-
Add a primary amine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (around 100 °C) for 10-12 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization or column chromatography.
Experimental Protocol (One-pot in DMSO)
General Procedure for Unsymmetrical Thioureas: [12]
-
In a glass tube, mix a primary or secondary amine (1.2 eq), another amine (1.0 eq), and carbon disulfide (1.2 eq) in DMSO.
-
Stir the mixture at 70 °C for 1-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and ethyl acetate to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
| Entry | Amine 1 | Amine 2 | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethylamine | Benzylamine | CS₂, NaOH | Water | 100 | 12 | 93 | [10] |
| 2 | Pyrrolidine | 2-Phenylethylamine | CS₂, NaOH | Water | 100 | 12 | 91 | [10] |
| 3 | 2-Naphthylamine | Diethylamine | CS₂ | DMSO | 70 | 1 | 95 | [12] |
| 4 | Aniline | Benzylamine | CS₂ | DMSO | 70 | 1 | 98 | [12] |
| 5 | 3-Aminoquinoline | Piperidine | CS₂ | DMSO | 70 | 2 | 89 | [12] |
Protocol 3: Synthesis from Thiophosgene and Amines
This method is effective for producing thioureas but requires caution due to the high toxicity of thiophosgene.[13][14] The reaction typically involves the formation of a thiocarbamoyl chloride intermediate, which then reacts with a second amine.[14]
Experimental Protocol
General Procedure: [13]
-
Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve a primary amine (1.0 eq) in a suitable solvent such as benzene or chloroform.[9][13]
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene (1.0 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
In a separate flask, dissolve a second amine (1.0 eq) in the same solvent.
-
Add the freshly prepared thiocarbamoyl chloride solution to the second amine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up, typically by washing with water and brine, drying the organic layer, and removing the solvent.
-
The crude product is purified by recrystallization or column chromatography.
Data Presentation
| Entry | Amine 1 | Amine 2 | Solvent | Temp | Time (h) | Yield (%) | Reference |
| 1 | Generic Primary Amine | Generic Primary/Secondary Amine | Benzene | rt | 1 (step 1) | 30-37 (intermediate) | [13] |
| 2 | 5-nitro-1H-imidazol-2-amine | 4-(2-aminoethyl)aniline | CHCl₃/CH₃CN | 0 °C-rt | - | - | [9] |
Note: Specific yield data for the final thiourea product from this multi-step procedure using thiophosgene can vary widely depending on the substrates and are often reported for the overall two-step process.
Conclusion
The synthesis of substituted thioureas can be accomplished through several reliable methods. The reaction of isothiocyanates with amines offers a straightforward and high-yielding approach for a wide variety of substrates. The use of carbon disulfide provides a valuable alternative, especially with the development of more environmentally friendly protocols. While the thiophosgene method is effective, its use is limited by the hazardous nature of the reagent. The choice of the optimal protocol will depend on the specific target molecule, available starting materials, and safety considerations. The quantitative data provided in the tables should aid researchers in selecting the most efficient method for their synthetic needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 10. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: HPLC Purification of Thiourea Derivatives
Abstract
This application note provides detailed protocols for the purification of thiourea derivatives using High-Performance Liquid Chromatography (HPLC). Given the diverse biological activities of thiourea derivatives and their importance in drug development and other scientific fields, efficient purification is critical. We present three primary HPLC methodologies: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. These methods are suitable for a wide range of thiourea compounds, from non-polar to highly polar structures, as well as for the separation of enantiomers. Detailed experimental protocols, comparative data, and workflow diagrams are provided to guide researchers in selecting and implementing the appropriate purification strategy.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications, including their use as pharmaceuticals, agricultural chemicals, and catalysts in organic synthesis. The biological activity of these compounds is highly dependent on their purity and, in the case of chiral derivatives, their stereochemistry. Therefore, robust and efficient purification methods are essential. HPLC is a powerful technique for the isolation and purification of these compounds from complex reaction mixtures.
This document outlines protocols for three common HPLC modes for the purification of thiourea derivatives:
-
Reversed-Phase HPLC (RP-HPLC): The most common mode, ideal for the separation of non-polar to moderately polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for highly polar thiourea derivatives that are poorly retained in reversed-phase systems.
-
Chiral HPLC: For the resolution of enantiomers of chiral thiourea derivatives.
Method Selection
The choice of HPLC method depends on the physicochemical properties of the thiourea derivative of interest. The following diagram illustrates a general decision-making process for selecting the appropriate purification strategy.
Caption: Diagram 1: HPLC Method Selection for Thiourea Derivatives
Experimental Protocols
The following are detailed protocols for the purification of thiourea derivatives by RP-HPLC, HILIC, and Chiral HPLC.
General Experimental Workflow
The diagram below outlines the general workflow for the HPLC purification of thiourea derivatives.
Caption: Diagram 2: General HPLC Purification Workflow
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of non-polar to moderately polar thiourea derivatives.
1. Sample Preparation: a. Dissolve the crude thiourea derivative in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase). b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: C18 bonded silica column (e.g., 250 mm x 10 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound of interest. A typical gradient might be 10-90% B over 30 minutes.
- Flow Rate: 4.0 mL/min for a 10 mm ID column.
- Detection: UV at 240 nm or 254 nm.
- Injection Volume: 100-500 µL, depending on the concentration of the sample and the capacity of the column.
3. Purification Run: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject the prepared sample. c. Monitor the chromatogram and collect fractions corresponding to the peak of the target compound.
4. Post-Purification: a. Analyze the purity of the collected fractions using analytical RP-HPLC. b. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). c. Dry the purified compound under high vacuum to remove residual solvent.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is designed for the purification of highly polar thiourea derivatives.
1. Sample Preparation: a. Dissolve the crude product in a solvent with a high organic content, similar to the initial mobile phase (e.g., 90% acetonitrile/10% water). b. Filter the sample through a 0.45 µm syringe filter.
2. HPLC System and Conditions:
- Column: Amide or silica-based HILIC column (e.g., 250 mm x 10 mm, 5 µm particle size).
- Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.
- Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.
- Gradient: Start with a high percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient could be 0-50% B over 30 minutes.
- Flow Rate: 4.0 mL/min for a 10 mm ID column.
- Detection: UV at 236 nm or 254 nm.
- Injection Volume: 100-500 µL.
3. Purification Run: a. Equilibrate the HILIC column with the initial mobile phase composition for an extended period (at least 30 minutes) to ensure a stable water layer on the stationary phase. b. Inject the sample. c. Collect fractions corresponding to the target peak.
4. Post-Purification: a. Analyze the purity of the collected fractions by analytical HILIC. b. Combine pure fractions and remove the solvents. Lyophilization may be necessary if the final solvent composition has a high water content.
Protocol 3: Chiral HPLC
This protocol is for the separation of enantiomers of chiral thiourea derivatives.
1. Sample Preparation: a. Dissolve the racemic mixture in the mobile phase to be used for the separation. b. Filter the solution through a 0.45 µm syringe filter.
2. HPLC System and Conditions:
- Column: A suitable chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).
- Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific compound. A common starting point is 90:10 Hexane:Isopropanol.
- Flow Rate: Typically 1.0 mL/min for an analytical-scale column (4.6 mm ID). For semi-preparative work, the flow rate will be scaled up according to the column diameter.
- Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm).
- Injection Volume: Dependent on the scale of the purification.
3. Purification Run: a. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. b. Perform an analytical injection to determine the retention times of the two enantiomers. c. Scale up to preparative injections, ensuring that the resolution is maintained. d. Collect the fractions for each enantiomer separately.
4. Post-Purification: a. Analyze the enantiomeric purity of each set of collected fractions using analytical chiral HPLC. b. Combine the fractions of each pure enantiomer and remove the solvent.
Data Presentation
The following table summarizes typical HPLC conditions and retention data for a selection of thiourea derivatives. Note that these values can vary depending on the specific HPLC system and exact conditions.
| Analyte | HPLC Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Thiourea | HILIC | Primesep S (4.6x150mm, 5µm) | 90% ACN / 10% H₂O | 1.0 | 200 | 4.5[1] |
| (2-Methylphenyl)thiourea | RP-HPLC | Newcrom R1 | ACN / H₂O / H₃PO₄ | Not Specified | Not Specified | Not Specified[2] |
| Thiouracil | Mixed-Mode | Primesep P (4.6x250mm, 5µm) | ACN / H₂O / H₃PO₄ | Not Specified | 200 | ~3.0[3] |
| Methylthiouracil | Mixed-Mode | Primesep P (4.6x250mm, 5µm) | ACN / H₂O / H₃PO₄ | Not Specified | 200 | ~4.0[3] |
| Propylthiouracil | Mixed-Mode | Primesep P (4.6x250mm, 5µm) | ACN / H₂O / H₃PO₄ | Not Specified | 200 | ~6.0[3] |
| Phenylthiourea | RP-HPLC | C18 | 20% ACN / 80% 0.02M Phosphate Buffer (pH 5.0) | 0.5 | 240 | ~10.0 |
| N,N'-Diethylthiourea | RP-HPLC | C18 | 20% ACN / 80% 0.02M Phosphate Buffer (pH 5.0) | 0.5 | 240 | ~6.0 |
| Racemic 1,3-bis(1-phenylethyl)thiourea | Chiral HPLC | Chiralpak IE | 10% IPA in Hexane | 1.0 | Not Specified | Enantiomer 1: 21.3, Enantiomer 2: 23.7 |
Conclusion
The HPLC purification methods presented in this application note provide a comprehensive guide for researchers working with thiourea derivatives. By selecting the appropriate method—Reversed-Phase, HILIC, or Chiral HPLC—based on the properties of the target compound, high purity can be achieved, which is crucial for subsequent applications in drug development, biological research, and materials science. The detailed protocols and comparative data serve as a valuable resource for method development and optimization.
References
- 1. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
Application Notes and Protocols: NMR and FTIR Analysis of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea, also known as glyoxal bis(thiosemicarbazone). This compound belongs to the class of thiosemicarbazones, which are of significant interest in medicinal chemistry due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the structural elucidation and characterization of such molecules. These notes offer a guide to obtaining and interpreting NMR and FTIR data for this specific compound, aiding in its identification, purity assessment, and further development.
Chemical Structure
This compound is a symmetric bis(thiosemicarbazone) formed from the condensation of glyoxal with two equivalents of thiosemicarbazide.
Chemical Formula: C₄H₈N₆S₂
Molecular Weight: 204.28 g/mol
Structure:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are particularly informative.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their chemical environments. Due to the symmetry of the molecule, the number of signals is simplified.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 2H | CH=N |
| ~9.5 - 10.5 | Singlet | 2H | NH (adjacent to C=S) |
| ~7.0 - 7.5 | Broad Singlet | 4H | NH₂ |
Note: Chemical shifts are solvent-dependent. The use of a solvent like DMSO-d₆ is common for thiourea derivatives due to their limited solubility in other common NMR solvents. The NH and NH₂ protons are exchangeable with D₂O.
2.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 185 | C=S |
| ~140 - 150 | CH=N |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (NH₂) |
| 3200 - 3100 | Medium | N-H stretching (secondary NH) |
| ~1620 - 1590 | Medium-Strong | C=N stretching (imine)[1][2] |
| ~1550 - 1480 | Strong | Thioamide I band (mixed C-N stretching and N-H bending) |
| ~1350 - 1250 | Medium-Strong | C=S stretching (Thioamide II band)[3] |
| ~850 - 800 | Medium | C=S stretching (Thioamide IV band) |
Experimental Protocols
Sample Preparation
3.1.1. NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of a reference standard (e.g., TMS).
3.1.2. FTIR Sample Preparation (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the background spectrum.
-
Collect the sample spectrum.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum.
FTIR Data Acquisition
-
Place the prepared sample into the FTIR spectrometer.
-
Configure the acquisition parameters, typically scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background subtraction.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for the synthesis, analysis, and structural confirmation.
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, thiosemicarbazones are known to exert their biological effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical mechanism of action for thiosemicarbazones.
Conclusion
The NMR and FTIR spectroscopic techniques described in these application notes provide a robust framework for the characterization of this compound. The provided protocols and expected data will aid researchers in confirming the synthesis of this compound, assessing its purity, and providing the foundational data necessary for further investigation into its chemical and biological properties. Accurate spectroscopic analysis is a critical step in the drug discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assay of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial assays of thiourea compounds. Thiourea derivatives are a promising class of molecules with a broad spectrum of biological activities, including antibacterial properties.[1][2][3] These protocols are designed to ensure reproducible and comparable results in the screening and evaluation of new thiourea-based antibacterial agents.
Introduction
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3] The antibacterial activity of thiourea compounds is often attributed to the presence of the C=S, C=O, and NH groups, which can interact with bacterial cell membranes.[1] The mechanism of action for many thiourea derivatives is proposed to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][4] The structural versatility of the thiourea scaffold allows for modifications that can enhance antibacterial potency, with studies showing that electron-withdrawing substituents can increase activity.[1][4]
Data Presentation
The following tables summarize the antibacterial activity of various thiourea derivatives against common bacterial strains, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify antibacterial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Thiourea Derivatives against Gram-Positive Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [2] |
| TD4 | Methicillin-Resistant S. aureus (MRSA, USA300) | 2 | [2] |
| TD4 | Methicillin-Resistant S. aureus (MRSA, ATCC 43300) | 2-16 | [2] |
| Compound 1d | Staphylococcus aureus (ATCC 25923) | 1250-5000 | [5] |
| Compound 1d | Enterococcus faecalis (ATCC 29212) | 1250-5000 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Thiourea Derivatives against Gram-Negative Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1b | Escherichia coli (ATCC 25922) | >5000 | [5] |
| Compound 1d | Escherichia coli (ATCC 25922) | >5000 | [5] |
| Compound 1b | Pseudomonas aeruginosa (ATCC 27853) | >5000 | [5] |
| Compound 1d | Pseudomonas aeruginosa (ATCC 27853) | >5000 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the steps for determining the MIC of thiourea compounds against both Gram-positive and Gram-negative bacteria.
Materials:
-
Thiourea compounds of interest
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Thiourea Compound Stock Solutions:
-
Dissolve the thiourea compounds in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL). Further dilutions should be made in MHB.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the thiourea compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (containing bacteria and a known antibiotic) and a negative control well (containing only MHB). A vehicle control (containing bacteria and the highest concentration of DMSO used) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the thiourea compound that completely inhibits visible growth of the bacterium.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of novel thiourea derivatives against various cancer cell lines. The following sections detail the principles of common cell viability assays, provide step-by-step experimental protocols, present summarized data on the efficacy of selected thiourea compounds, and illustrate key signaling pathways often implicated in their mechanism of action.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in anticancer drug discovery for evaluating the efficacy of new therapeutic compounds. These assays measure the proportion of live, healthy cells in a population after treatment with a test substance. For novel thiourea derivatives, which represent a promising class of anticancer agents, it is crucial to employ reliable and reproducible methods to determine their cytotoxic potential.[1][2] The most common assays rely on measuring metabolic activity or membrane integrity.
Metabolic Activity-Based Assays (MTT and XTT): These colorimetric assays quantify the metabolic activity of a cell population, which is proportional to the number of viable cells.[3][4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product that is insoluble in aqueous solutions.[5][6] The resulting crystals are then dissolved in an organic solvent, and the absorbance is measured spectrophotometrically.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the assay more convenient.[3]
Membrane Integrity-Based Assays (LDH and Trypan Blue): These assays determine cell viability by assessing the integrity of the cell membrane.
-
LDH (Lactate Dehydrogenase) Assay: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[7] The LDH assay measures the activity of this enzyme in the supernatant as an indicator of cytotoxicity.[7][8]
-
Trypan Blue Exclusion Assay: This simple and rapid assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Experimental Protocols
The following are detailed protocols for the most common cell viability assays used to evaluate anticancer thiourea derivatives.
MTT Cell Viability Assay
This protocol is adapted for screening anticancer compounds in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Thiourea derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[5]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
XTT Cell Viability Assay
This protocol provides a more streamlined approach compared to the MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Thiourea derivatives
-
XTT labeling mixture (prepared according to the manufacturer's instructions)[9]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
XTT Reagent Addition:
-
After the desired incubation period with the thiourea derivatives, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-5 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
-
LDH Cytotoxicity Assay
This assay measures membrane damage by quantifying LDH release.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Thiourea derivatives
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Trypan Blue Exclusion Assay
A direct method to visualize and count viable and non-viable cells.
Materials:
-
Cell suspension treated with thiourea derivatives
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Data Presentation
The following tables summarize the cytotoxic activity of various thiourea derivatives against different cancer cell lines, as determined by the assays described above.
Table 1: IC50 Values of Thiourea Derivatives in Various Cancer Cell Lines
| Thiourea Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | MTT | 9.0 | [11] |
| SW620 (Colon) | MTT | 1.5 | [11] | |
| K562 (Leukemia) | MTT | 6.3 | [11] | |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | MTT | 338.33 | [12] |
| Thiourea Derivative 10g | BGC-823 (Stomach) | MTT | 103.6 | [13] |
| A549 (Lung) | MTT | 112.5 | [13] | |
| Thiourea Derivative 11a | BGC-823 (Stomach) | MTT | 20.9 | [13] |
| A549 (Lung) | MTT | 19.2 | [13] | |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea (9f) | H460 (Lung) | Not Specified | 14.52 | [14] |
| MCF-7 (Breast) | Not Specified | 16.96 | [14] | |
| N,N'-diphenylthiourea | MCF-7 (Breast) | Not Specified | 338 | [15] |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Caki (Kidney) | Not Specified | 9.88 | [16] |
| TKR15 | A549 (Lung) | Not Specified | 0.21 | [17] |
Table 2: Cell Viability of Cancer Cells Treated with Thiourea Derivatives
| Thiourea Derivative | Cancer Cell Line | Concentration | Assay | % Cell Viability | Reference |
| Dichlorophenyl derivative 2 | SW620 (Colon) | IC50 | Trypan Blue | 55-42 | [11] |
| Fluorinated thiourea 8 | SW620 (Colon) | IC50 | Trypan Blue | 55-42 | [11] |
| CMC-34 | Hepatocytes | 10.0 µM | MTT | 94.2 | [18] |
| CMT-67 | Hepatocytes | 10.0 µM | MTT | 87.5 | [18] |
| Compound VIa | MCF-7 (Breast) | Not Specified | MTT | 6.23 | [19] |
| Compound VIe | MCF-7 (Breast) | Not Specified | MTT | 5.45 | [19] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing cell viability.
Signaling Pathways
Many thiourea derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[20][21][22] Some thiourea derivatives have been shown to inhibit this pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. japsonline.com [japsonline.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journal.uii.ac.id [journal.uii.ac.id]
Application Notes and Protocols for X-ray Crystallography of Thiourea Derivative Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, X-ray crystallographic analysis, and biological evaluation of thiourea derivative metal complexes. The protocols outlined below are based on established methodologies in the field and are intended to serve as a guide for researchers interested in the structural elucidation and therapeutic potential of these compounds.
Introduction
Thiourea derivatives are versatile ligands capable of coordinating with a wide range of metal ions through their sulfur and nitrogen donor atoms.[1][2] The resulting metal complexes have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3][4] X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of these complexes, providing crucial insights into their coordination geometry, bonding interactions, and structure-activity relationships. This information is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
Data Presentation: Crystallographic and Biological Activity Data
The following tables summarize key crystallographic parameters and biological activity data for representative thiourea derivative metal complexes.
Table 1: Selected Crystallographic Data for a Silver(I)-Thiourea Complex
| Parameter | Value |
| Complex | [Ag(T2)2]OTf (C2c) |
| Empirical Formula | C42H40AgF3N4O3P2S3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.1405(16) |
| b (Å) | 9.7015(12) |
| c (Å) | 14.790(2) |
| α (°) | 90 |
| β (°) | 106.547(7) |
| γ (°) | 90 |
| Volume (ų) | 1531.0(4) |
| Z | 4 |
| Selected Bond Lengths (Å) | Ag1-P1: 2.4198(11), Ag1-P2: 2.4270(13), Ag1-S1: 2.6725(8), Ag1-S2: 2.7028(9) |
| Selected Bond Angles (°) | P1-Ag1-P2: 137.81(3), P1-Ag1-S1: 101.74(3), S1-Ag1-S2: 103.18(3) |
Data extracted from Molecules 2021, 26, 6883.[3]
Table 2: In Vitro Cytotoxicity Data (IC50 in µM) of Thiourea Metal Complexes
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Jurkat (T-cell Leukemia) |
| [Au(T1)(PPh3)]OTf | 1.5 ± 0.2 | 2.3 ± 0.3 | 0.8 ± 0.1 |
| [Ag(T1)(PPh3)]OTf | 3.2 ± 0.4 | 4.1 ± 0.5 | 1.9 ± 0.2 |
| [Au(T1)2]OTf | 0.9 ± 0.1 | 1.8 ± 0.2 | 0.5 ± 0.05 |
| Cisplatin | 8.5 ± 1.1 | 10.2 ± 1.3 | 5.6 ± 0.7 |
Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and is extracted from Molecules 2021, 26, 6883.[3]
Table 3: Antimicrobial Activity (MIC in µg/cm³) of Thiourea Derivative Metal Complexes
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (L¹) | 200 | 400 | 100 |
| [Ni(L¹)2] | 100 | 200 | 50 |
| [Cu(L¹)2] | 50 | 100 | 25 |
| Amikacin/Nystatin | 25 | 50 | 12.5 |
L¹ = N-(diethylcarbamothioyl)cyclohexanecarboxamide. Data extracted from Molecules 2009, 14, 82-91.[4]
Experimental Protocols
Protocol 1: Synthesis of a Thiourea Ligand (T1)
This protocol describes the synthesis of a phosphine-containing thiourea ligand.
Materials:
-
2-(Diphenylphosphino)ethylamine
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of 2-(diphenylphosphino)ethylamine (1.8 mmol) in 5 mL of CH2Cl2, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partially evaporate the solvent under reduced pressure.
-
Precipitate the product by adding hexane.
-
Filter the resulting solid, wash with hexane, and dry under vacuum to obtain the pure thiourea ligand T1.
Protocol 2: Synthesis of a Gold(I)-Thiourea Complex ([Au(T1)Cl])
This protocol details the synthesis of a gold(I) complex using the thiourea ligand T1.
Materials:
-
Thiourea ligand T1
-
[AuCl(tht)] (tht = tetrahydrothiophene)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the thiourea ligand T1 (0.12 mmol) in 10 mL of CH2Cl2.
-
To this solution, add [AuCl(tht)] (0.119 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Partially evaporate the solvent under reduced pressure.
-
Precipitate the complex by adding hexane.
-
Filter the white solid, wash with hexane, and dry under vacuum to yield the [Au(T1)Cl] complex.[3]
Protocol 3: Single-Crystal X-ray Diffraction
This protocol provides a general workflow for obtaining the crystal structure of a synthesized thiourea metal complex.
1. Crystal Growth:
-
Dissolve the purified metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or a solvent mixture) to form a saturated or near-saturated solution.
-
Employ a suitable crystallization technique. Slow evaporation of the solvent at room temperature is a common method.
-
Alternatively, vapor diffusion can be used, where a less volatile solvent in which the complex is soluble is layered with a more volatile solvent in which the complex is less soluble.
-
Allow the solution to stand undisturbed for several days to weeks until suitable single crystals form.
2. Data Collection:
-
Carefully select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a controlled temperature (often 100 K or 293 K) using a suitable X-ray source (e.g., Mo Kα radiation).
-
The data collection strategy should aim for high completeness and redundancy.
3. Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXS or Olex2.
-
Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Include hydrogen atoms in calculated positions and refine them using a riding model.
-
The final refined structure should have low residual values (R1, wR2) and a good-of-fit (GooF) value.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for X-ray crystallography of thiourea derivative metal complexes and a proposed signaling pathway for their anticancer activity.
References
- 1. Targeting Production of Reactive Oxygen Species as an Anticancer Strategy | Anticancer Research [ar.iiarjournals.org]
- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Thiourea Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of thiourea compound libraries to identify novel therapeutic agents. Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, making them attractive candidates for drug discovery programs targeting cancer, viral infections, and other diseases.[1][2] This document outlines detailed protocols for common HTS assays, data analysis, and hit validation, and includes visualizations of a key signaling pathway often targeted by these compounds.
Introduction to Thiourea Compounds in Drug Discovery
Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. This structural motif allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties.[1] Numerous studies have highlighted the potential of thiourea-containing compounds as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3][4] Their mechanisms of action are varied and include the inhibition of key enzymes such as kinases, topoisomerases, and urease, as well as the modulation of critical signaling pathways involved in cell proliferation and survival.[4][5][6]
High-throughput screening is an essential tool for efficiently interrogating large libraries of thiourea derivatives to identify "hit" compounds with desired biological activity.[7] These hits can then be advanced through the drug discovery pipeline for further optimization and development.
Key Experimental Protocols
Here, we provide detailed step-by-step protocols for two commonly used HTS assays suitable for screening thiourea compound libraries: the MTT cell viability assay and the luciferase reporter gene assay.
Protocol 1: MTT Cell Viability Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][8][9] This assay is widely used for screening compound libraries for cytotoxic effects against cancer cell lines.[5]
Materials:
-
Thiourea compound library (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Addition:
-
Prepare serial dilutions of the thiourea compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: Luciferase Reporter Gene Assay for Pathway Analysis
Luciferase reporter assays are used to study gene expression and signal transduction pathways. A reporter gene (luciferase) is placed under the control of a promoter of interest. When the signaling pathway is activated, it drives the expression of luciferase, which catalyzes a light-emitting reaction.[11] This assay can be used to screen for thiourea compounds that modulate specific signaling pathways (e.g., NF-κB, AP-1).
Materials:
-
Thiourea compound library (dissolved in DMSO)
-
Host cell line (e.g., HEK293T)
-
Luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
Luciferase assay reagent (containing luciferin substrate)
-
White, opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells into white, opaque-walled 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition and Pathway Stimulation:
-
Add the thiourea compounds at various concentrations to the transfected cells.
-
If required, stimulate the signaling pathway with a known agonist (e.g., TNFα for the NF-κB pathway).
-
Incubate for the desired period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12]
-
-
Luciferase Activity Measurement:
-
For a dual-luciferase assay, first add the firefly luciferase substrate to the cell lysate and measure the luminescence.[13]
-
Then, add the stop-and-glow reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.[13]
-
Use a luminometer for detection.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the identification of promising hit compounds. The following tables provide examples of how to present such data.
Table 1: Cytotoxicity of Thiourea Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1 | |||
| TKR15 | A549 (Lung) | 0.21 | [3][14] |
| 20 | MCF-7 (Breast) | 1.3 | [15] |
| 20 | SkBR3 (Breast) | 0.7 | [15] |
| 28 | MDA-MB231 (Breast) | 3.0 | [15] |
| 28 | MCF-7 (Breast) | 4.5 | [15] |
| Series 2 | |||
| 2 | SW620 (Colon) | <10 | [16] |
| 3 | SW620 (Colon) | <10 | [16] |
| 9 | SW620 (Colon) | <10 | [16] |
| 4 | PC3 (Prostate) | <10 | [16] |
| 8 | PC3 (Prostate) | <10 | [16] |
| Series 3 | |||
| 11d | BGC-823 (Gastric) | 20.9 | [14] |
| 11d | A-549 (Lung) | 19.2 | [14] |
| 9f | H460 (Lung) | 14.52 | [17] |
| 9f | MCF-7 (Breast) | 16.96 | [17] |
| Series 4 | |||
| BB IV-46 | CCRF-CEM vcr1000 | 4.65 | [18] |
| BB IV-60 | CCRF-CEM vcr1000 | 4.45 | [18] |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Urease Inhibition by Thiourea Derivatives
| Compound ID | Urease IC₅₀ (µM) | Reference |
| 3c | 10.65 ± 0.45 | [4] |
| 3g | 15.19 ± 0.58 | [4] |
| Standard (Thiourea) | 15.51 ± 0.11 | [4] |
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental workflows. The following are Graphviz DOT scripts for generating such diagrams.
Signaling Pathway Diagram
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.[20][21] Some thiourea derivatives have been shown to inhibit components of this pathway.[19]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a high-throughput screening campaign of a thiourea compound library, from primary screening to hit validation.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Using a Quantitative High-Throughput Screening Platform to Identify Molecular Targets and Compounds as Repurposing Candidates for Endometriosis [mdpi.com]
- 7. Quantitative High-Throughput Drug Screening Identifies Novel Classes of Drugs with Anticancer Activity in Thyroid Cancer Cells: Opportunities for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
- 12. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Mechanisms of regulating the Raf kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea.
Troubleshooting Guide
Researchers facing difficulties in dissolving this compound can consult the following troubleshooting workflow and solubility data table. These resources offer a systematic approach to overcoming common solubility challenges.
start [label="Start: Solubility Issue with\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="1. Verify Compound Purity (≥95%)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_screening [label="2. Initial Solvent Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; common_solvents [label="Common Organic Solvents\n(DMSO, DMF, Alcohols)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aqueous_solvents [label="Aqueous Buffers\n(Varying pH)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; optimization [label="3. Optimize Solubilization Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; heating [label="Gentle Heating\n(e.g., 37-50°C)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sonication [label="Sonication", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; vortexing [label="Vortexing", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; advanced_methods [label="4. Advanced Solubilization Techniques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cosolvents [label="Co-solvent Systems\n(e.g., DMSO/Water)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; surfactants [label="Surfactants\n(e.g., Tween 80, Poloxamer)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; complexation [label="Complexation Agents\n(e.g., Cyclodextrins)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nanosuspension [label="Particle Size Reduction\n(Nanosuspension)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; success [label="Compound Solubilized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult Further/\nConsider Derivatization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> solvent_screening [label="Purity Confirmed"]; check_purity -> fail [label="Impure"]; solvent_screening -> common_solvents; solvent_screening -> aqueous_solvents; common_solvents -> optimization [label="Partial Solubility"]; aqueous_solvents -> optimization [label="Partial Solubility"]; optimization -> heating; optimization -> sonication; optimization -> vortexing; heating -> success [label="Soluble"]; sonication -> success [label="Soluble"]; vortexing -> success [label="Soluble"]; optimization -> advanced_methods [label="Still Insoluble"]; advanced_methods -> cosolvents; advanced_methods -> surfactants; advanced_methods -> complexation; advanced_methods -> nanosuspension; cosolvents -> success [label="Soluble"]; surfactants -> success [label="Soluble"]; complexation -> success [label="Soluble"]; nanosuspension -> success [label="Soluble"]; advanced_methods -> fail [label="Persistent Issues"]; }
Figure 1: Troubleshooting workflow for solubility issues.Hypothetical Solubility Data
The following table summarizes the hypothetical solubility of this compound in various solvents at ambient temperature and with the application of heat. This data is intended for guidance and initial solvent screening.
| Solvent | Concentration (mg/mL) at 25°C | Concentration (mg/mL) at 50°C | Observations |
| Water | < 0.1 | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.1 | Practically insoluble. |
| Ethanol (EtOH) | 1-2 | 5-10 | Sparingly soluble, improves with heat. |
| Methanol (MeOH) | 2-5 | 10-20 | Soluble, improves with heat. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Freely soluble. |
| Dimethylformamide (DMF) | > 50 | > 100 | Freely soluble. |
| Co-solvent Systems | |||
| 10% DMSO in Water | 0.5 - 1 | 2-5 | Slight improvement over water alone. |
| 10% EtOH in Water | 0.2 - 0.5 | 1-2 | Minor improvement over water alone. |
| With Solubilizing Agents | |||
| 1% Tween 80 in Water | 1-3 | 5-8 | Moderate improvement in aqueous solubility. |
| 5% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 2-5 | 8-15 | Significant improvement in aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on the structural characteristics of thiourea-containing compounds, we recommend starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where it is expected to be freely soluble. For applications requiring less polar solvents, alcohols like methanol and ethanol can be considered, although solubility may be more limited.
Q2: My compound is not dissolving in aqueous solutions. What can I do?
A2: Direct dissolution in aqueous buffers is often challenging for compounds with this structure. We suggest the following approaches:
-
Co-solvents: Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid precipitation and potential cellular toxicity.
-
pH Adjustment: Although not always effective for neutral compounds, exploring a range of pH values (e.g., pH 5.0 to 9.0) may slightly improve solubility in some cases.
-
Solubilizing Agents: The use of non-ionic surfactants like Tween 80 or complexation agents such as cyclodextrins can significantly enhance aqueous solubility.[1]
Q3: Can I heat the solvent to improve the solubility of my compound?
A3: Yes, gentle heating (e.g., to 37-50°C) can be an effective method to increase the dissolution rate and solubility. However, it is crucial to first assess the thermal stability of this compound to prevent degradation. We recommend performing a small-scale test and analyzing the sample for any signs of decomposition.
Q4: Is sonication a suitable method for dissolving this compound?
A4: Sonication can be a useful physical method to aid dissolution by breaking down particle agglomerates and increasing the surface area exposed to the solvent. It is particularly effective when used in conjunction with a suitable solvent system.
Q5: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed solvent system. To address this, you can try the following:
-
Lower the final concentration of your compound.
-
Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, if your experimental system allows.
-
Incorporate a surfactant or a cyclodextrin in the aqueous buffer to maintain the compound in solution.
Q6: What advanced techniques can I consider if standard methods fail?
A6: For persistent solubility issues, more advanced formulation strategies may be necessary, particularly in a drug development context. These can include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[2]
-
Salt Formation: If the compound has ionizable groups, forming a salt can dramatically increase its aqueous solubility.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to completely dissolve the compound, creating a high-concentration stock solution (e.g., 50 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
For your experiment, perform a serial dilution of the stock solution into your aqueous experimental medium (e.g., cell culture media, PBS). Add the stock solution dropwise while vortexing the aqueous medium to facilitate mixing and prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or increasing the co-solvent percentage.
Protocol 2: Solubilization using a Cyclodextrin
-
Prepare a solution of the desired cyclodextrin (e.g., 5% w/v Hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Add the weighed this compound directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours, or until the compound is fully dissolved. Gentle heating can be applied if necessary and if the compound is thermally stable.
-
The resulting solution will be a complex of the compound and the cyclodextrin, which is more soluble in aqueous media.
Hypothetical Signaling Pathway Involvement
Thiourea-based compounds have been investigated for a variety of biological activities. The diagram below illustrates a hypothetical signaling pathway where a thiourea derivative might act as an inhibitor of a key kinase, a common mechanism for such compounds in drug discovery.
ligand [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adaptor [label="Adaptor Proteins\n(e.g., GRB2, SOS)", fillcolor="#FBBC05", fontcolor="#202124"]; ras [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; raf [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; erk [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; inhibitor [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ligand -> receptor; receptor -> adaptor; adaptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription; transcription -> proliferation; inhibitor -> raf [arrowhead=tee, color="#EA4335"]; }
Figure 2: Hypothetical inhibition of the MAPK/ERK pathway.References
Technical Support Center: Optimizing Thiourea Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiourea synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of thiourea and its derivatives.
1. Low or No Product Yield
-
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
A: Low or no yield in thiourea synthesis can stem from several factors. A primary consideration is the nucleophilicity of the amine reactant. For instance, anilines with electron-withdrawing groups, such as 4-nitroaniline, are poor nucleophiles and may react sluggishly or not at all under standard conditions.[1] Another common issue is the decomposition of starting materials or intermediates. For example, in syntheses involving isothiocyanates, the isothiocyanate itself may be unstable.
Troubleshooting Steps:
-
Increase Reaction Temperature: For reactions with poorly nucleophilic amines, increasing the temperature can help to drive the reaction forward.[2] However, be cautious as excessively high temperatures can lead to side reactions and product decomposition.[2]
-
Use a More Reactive Thioacylating Agent: If using carbon disulfide with a poorly reactive amine, consider switching to a more reactive reagent like thiophosgene.[1] However, be aware of the toxicity of thiophosgene and handle it with appropriate safety precautions.
-
Employ a Catalyst: In some cases, a catalyst can facilitate the reaction. For syntheses from primary amines and CS₂, a reusable ZnO/Al₂O₃ composite has been shown to be effective.
-
Check Starting Material Quality: Ensure the purity and stability of your starting materials, especially the isothiocyanate if it is not freshly prepared.
-
Optimize Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like THF are commonly used.[1][2] For some reactions, an "on-water" synthesis can be a sustainable and efficient alternative.[3]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to drastically reduce reaction times, in some cases from hours to minutes, and can improve yields.[4]
-
2. Formation of Side Products and Impurities
-
Q: I have obtained my desired thiourea, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common challenge in thiourea synthesis. In reactions involving carbon disulfide, the formation of dithiocarbamate salts as intermediates is expected.[5] However, incomplete conversion or side reactions of this intermediate can lead to impurities. In syntheses from urea and Lawesson's reagent, a common byproduct is thiophosphorus ylide.[2] When using isothiocyanates, side reactions can occur if the isothiocyanate is not pure or if the reaction conditions are not optimized.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. An excess of one reactant may lead to the formation of side products.
-
Optimize Reaction Temperature and Time: As mentioned previously, high temperatures can promote side reactions.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Purification Strategy: A robust purification strategy is crucial. Common methods include:
-
Recrystallization: Thiourea can be recrystallized from solvents like ethanol.[6]
-
Column Chromatography: This is a versatile method for separating the desired product from impurities.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.
-
Filtration: In some cases, the product may precipitate out of the reaction mixture and can be isolated by simple filtration.[3]
-
-
3. Difficulty in Product Purification
-
Q: I am struggling to purify my synthesized thiourea. What are some effective purification strategies?
A: The choice of purification method depends on the physical and chemical properties of the target thiourea and the nature of the impurities.
Recommended Purification Protocols:
-
For solid products:
-
Recrystallization: This is often the most effective method for purifying solid thioureas. Common solvents include ethanol or mixtures of solvents.[6]
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.
-
-
For products in solution:
-
Extraction: Use a suitable solvent to extract the product from the reaction mixture. This can be followed by washing the organic layer with brine or a mild acidic/basic solution to remove impurities.
-
Column Chromatography: This is a powerful technique for separating compounds with similar polarities. A wide range of stationary and mobile phases can be used to optimize the separation.
-
-
Removal of specific impurities:
-
Unreacted Amine/Isothiocyanate: These can often be removed by washing with a dilute acid or base during workup, or by column chromatography.
-
Lawesson's Reagent Byproducts: These can typically be removed by filtration and washing, as they are often insoluble in common organic solvents.[2]
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Thiourea Synthesis Methods
| Synthesis Method | Starting Materials | Temperature (°C) | Time | Solvent | Typical Yield (%) | Reference |
| From Urea & Lawesson's Reagent | Urea, Lawesson's Reagent | 75 | 3.5 h | Tetrahydrofuran | 62.37 | [2][6] |
| From Amine & Isothiocyanate | Amine, Isothiocyanate | Room Temp. - Reflux | 1 - 28 h | Dichloromethane | Varies (up to 95%) | [7] |
| From Amine & Carbon Disulfide | Amine, Carbon Disulfide | Room Temp. | Varies | Aqueous Medium | Good to Excellent | [3] |
| Microwave-Assisted Synthesis | Benzoic acid derivatives | Varies | 10 min | Solution Phase | >95% purity | [4] |
| From Cyanamide & H₂S | Cyanamide, Hydrogen Sulfide | Not specified | Not specified | Ammonia solution | up to 33% | [2] |
Experimental Protocols
1. Synthesis of Thiourea from Urea and Lawesson's Reagent
-
Materials: Urea, Lawesson's reagent, Tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea and Lawesson's reagent (e.g., in a 2:1 mass ratio of urea to Lawesson's reagent) in THF.[2][6]
-
Heat the reaction mixture to 75°C and maintain this temperature for 3.5 hours under a nitrogen atmosphere.[2][6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the THF by rotary evaporation.
-
The crude product can be purified by dissolving it in a suitable solvent like n-butanol, followed by filtration to remove insoluble byproducts.[2] The final product can be further purified by recrystallization from ethanol.[6]
-
2. Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
-
Materials: Primary or secondary amine, isothiocyanate, dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add the isothiocyanate to the solution (typically in a 1:1 molar ratio).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, the reaction can be heated to reflux.[7]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Mandatory Visualization
Caption: General experimental workflow for thiourea synthesis.
References
- 1. reddit.com [reddit.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting common side reactions in thiourea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioureas. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most common methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[4][5]
Q2: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?
Low yields in this reaction can stem from several factors. The primary reasons include the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[6] | Improved yield and reduced side products from isothiocyanate decomposition. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[7] | Increased conversion to the desired thiourea product. |
| Low amine nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary. | Enhanced reaction rate and higher yield. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant. | Drive the reaction to completion. |
Q3: My reaction of an amine with carbon disulfide is not working. What should I do?
This reaction proceeds through a dithiocarbamate intermediate.[2][3] Issues can arise from the decomposition of this intermediate or incomplete reaction.
Troubleshooting Synthesis from Carbon Disulfide:
| Problem | Possible Cause | Solution |
| No product formation | The amine may be too weakly nucleophilic. | For weakly nucleophilic amines like 4-nitroaniline, consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, such as using thiophosgene, might be more successful. |
| Formation of symmetrical thiourea only | When attempting to synthesize an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed. | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective. |
| Low Yield | The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate. | The addition of a coupling reagent like a carbodiimide can facilitate this conversion. |
Q4: I am seeing an unexpected byproduct in my reaction. How can I identify and minimize it?
Common byproducts in thiourea synthesis include symmetrical thioureas (when an unsymmetrical product is desired), N-acylureas (if carbodiimide reagents are used), and byproducts from the decomposition of reagents like Lawesson's reagent.
Common Byproducts and Their Mitigation:
| Byproduct | Typical Cause | Mitigation Strategy |
| Symmetrical Thiourea | Reaction of the in-situ generated isothiocyanate with the starting amine.[8] | Use a two-step, one-pot method. Add the second amine only after the complete formation of the isothiocyanate. |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents. | This is more common in peptide synthesis but can occur if carboxylic acids are present. Ensure reactants are free of carboxylic acid contaminants. |
| Phosphorus-containing byproducts | Use of Lawesson's reagent for thionation.[9][10] | The six-membered phosphorus-containing byproduct can be difficult to remove by chromatography. A workup procedure involving treatment with ethanol or ethylene glycol can decompose this byproduct into more easily separable compounds.[9] |
| Hydrolysis of Thiourea | Presence of water, especially under acidic or basic conditions and heat.[7][11][12] | Ensure anhydrous reaction conditions and perform workup at a low temperature. |
Experimental Protocols
General Protocol for Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
General Protocol for Synthesis of Symmetrical N,N'-Disubstituted Thiourea from Amine and Carbon Disulfide
-
To a solution of the primary amine (2.0 equivalents) in a suitable solvent (e.g., ethanol, water), add carbon disulfide (1.0 equivalent) dropwise at room temperature.[3]
-
If using an aqueous medium, a base such as sodium hydroxide may be added.[3]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
General Protocol for Synthesis of Thiourea from Urea using Lawesson's Reagent
-
In a round-bottom flask, combine urea (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) in a dry, aprotic solvent such as tetrahydrofuran or toluene under an inert atmosphere.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
To simplify purification, add ethanol or ethylene glycol to the reaction mixture and stir to decompose the phosphorus-containing byproduct.[9]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Guides
Below are diagrams illustrating common workflows and troubleshooting logic in thiourea synthesis.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Caption: Logical steps for identifying and mitigating common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea, also known as glyoxal bis(thiosemicarbazone). This document is intended for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis method is the condensation reaction between glyoxal and thiosemicarbazide. Typically, two equivalents of thiosemicarbazide are reacted with one equivalent of glyoxal in a suitable solvent.
Q2: What are the recommended starting materials and their stoichiometry?
A2: The key starting materials are:
-
Glyoxal: Often used as an aqueous solution (e.g., 30-40%).
-
Thiosemicarbazide: A solid reagent.
The ideal stoichiometric ratio is 1:2 (glyoxal:thiosemicarbazide) to ensure the formation of the bis-substituted product.
Q3: What solvents are appropriate for this synthesis?
A3: A variety of protic solvents can be used. Ethanol and methanol are commonly employed, often with the addition of water (if using an aqueous glyoxal solution).[1][2] The choice of solvent can influence the solubility of reactants and the precipitation of the product.
Q4: Is a catalyst required for the reaction?
A4: The condensation can proceed without a catalyst, but the reaction rate and yield can be significantly improved by using a catalytic amount of acid, such as glacial acetic acid.[1][3] Some protocols may also use a base like potassium carbonate.[4]
Q5: What are the expected properties of the final product?
A5: this compound is typically a solid precipitate. Depending on the purity and reaction conditions, it can appear as a yellow solid.[5] It generally has low solubility in common organic solvents.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction has produced very little or no precipitate. What could be the cause?
-
A1: Check Reactant Quality: Ensure the glyoxal solution has not degraded. Old or improperly stored glyoxal can polymerize, reducing its reactivity. Use fresh thiosemicarbazide.
-
A2: Incorrect Stoichiometry: Verify that a 1:2 molar ratio of glyoxal to thiosemicarbazide was used. An excess of glyoxal could lead to other products.
-
A3: Suboptimal pH: The reaction is often pH-sensitive. If the reaction is too slow, consider adding a few drops of glacial acetic acid to catalyze the imine formation.[1]
-
A4: Insufficient Reaction Time or Temperature: While the product may precipitate quickly, ensure the reaction has gone to completion. Depending on the scale and conditions, this can range from 10 minutes to several hours.[2][5] Gentle heating (e.g., 50°C) can increase the reaction rate.[5]
-
Issue 2: Product Purity and Contamination
-
Q: The isolated product seems impure or has an unexpected color. How can I improve its purity?
-
A1: Unreacted Starting Materials: The most common impurities are unreacted thiosemicarbazide or the mono-substituted intermediate. Wash the precipitate thoroughly with the reaction solvent (e.g., hot ethanol or acetone) to remove soluble impurities.[5]
-
A2: Side Reactions: At higher temperatures or with incorrect stoichiometry, side reactions can occur. Avoid harsh conditions. Purification can be achieved by recrystallization from a suitable high-boiling solvent like DMF, although the product's low solubility can make this challenging.[6]
-
A3: Characterization: Confirm the structure of your product using analytical techniques such as FT-IR, NMR, and mass spectrometry to identify any contaminants.[1] For instance, the absence of a carbonyl (C=O) peak in the FT-IR spectrum indicates the formation of the Schiff base.[1]
-
Issue 3: Difficulty with Product Isolation
-
Q: The product is not precipitating from the reaction mixture. What should I do?
-
A1: Induce Precipitation: If the product is supersaturated, try cooling the reaction mixture in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
A2: Solvent Choice: The product may be too soluble in the chosen solvent system. If possible, adding a co-solvent in which the product is less soluble (e.g., water) can promote precipitation.
-
Data Presentation: Factors Influencing Yield
The yield of thiosemicarbazone synthesis can be influenced by several factors. The following table summarizes general observations from the literature on related syntheses.
| Parameter | Condition | Effect on Yield/Reaction | Reference |
| Catalyst | Acidic (e.g., Acetic Acid) | Generally improves reaction rate and yield by activating the carbonyl group. | [1][3] |
| Basic (e.g., K₂CO₃) | Can be used to facilitate condensation. | [4] | |
| Solvent | Ethanol, Methanol | Common solvents providing good solubility for reactants and allowing product precipitation. | [1][2] |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate without promoting significant side reactions. | [2][5] |
| Reaction Time | 10 minutes to 24 hours | Dependent on temperature, scale, and reactants. Reaction progress should be monitored. | [2][5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing bis-thiosemicarbazones from dicarbonyls.[4][5]
Materials:
-
Thiosemicarbazide
-
Glyoxal (30% aqueous solution)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, catalyst)
Procedure:
-
Dissolve Thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (2.0 equivalents) in a mixture of ethanol and water. Heat gently if necessary to achieve complete dissolution.
-
Add Catalyst: If using, add a few drops of glacial acetic acid to the thiosemicarbazide solution.
-
Add Glyoxal: While stirring, add glyoxal (1.0 equivalent) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture. A precipitate should start to form. The reaction can be continued at room temperature or gently heated to ~50°C for a period ranging from 30 minutes to a few hours to ensure completion.[5]
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol and then with hot acetone to remove unreacted starting materials and other soluble impurities.[5]
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. iiste.org [iiste.org]
Technical Support Center: Stability Studies of Thiourea Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of thiourea derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiourea derivatives in solution?
A1: The most common degradation pathways for thiourea derivatives in solution are oxidation and hydrolysis. Oxidation can lead to the formation of corresponding ureas, disulfides, or various sulfur oxides.[1] Hydrolysis, particularly under basic conditions, can result in the formation of ureas and the release of sulfide. The specific degradation products will depend on the structure of the thiourea derivative and the reaction conditions.
Q2: What are the key factors that influence the stability of thiourea derivatives in solution?
A2: Several factors can significantly impact the stability of thiourea derivatives:
-
pH: Stability is highly pH-dependent. Many thiourea derivatives show increased degradation at both acidic and alkaline pH, with the rate and products of degradation often varying.[2]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to rapid degradation.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. Therefore, it is crucial to protect solutions of thiourea derivatives from light.
Q3: What is a forced degradation study and why is it necessary for thiourea derivatives?
A3: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally subjected to harsh conditions to accelerate its degradation.[3][4] This is crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[3] For thiourea derivatives, this typically involves exposure to acidic and basic conditions, oxidation, heat, and light.[4][5] A target degradation of 5-20% is generally considered optimal for these studies.[6]
Q4: How should I prepare and store stock solutions of thiourea derivatives for stability studies?
A4: To ensure the integrity of your stock solutions:
-
Use high-purity solvents and freshly prepared solutions whenever possible. In aqueous solutions, urea, a potential degradation product of some thiourea derivatives, can slowly equilibrate with ammonium cyanate, which can modify proteins.[7] While this is a characteristic of urea, it highlights the importance of using fresh solutions.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Store stock solutions at low temperatures (e.g., 2-8 °C) to minimize degradation, unless the compound's solubility is an issue at lower temperatures.
-
Consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidative degradation, especially for long-term studies.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Contamination of the mobile phase, solvent, or sample. 2. Formation of new degradation products. 3. "Ghost peaks" from previous injections or system contamination.[8][9] 4. Column degradation.[10] | 1. Run a blank gradient to check for mobile phase contamination. Prepare fresh mobile phase and sample solutions. 2. Analyze the mass of the unexpected peak using LC-MS to identify potential new degradants. 3. Implement a thorough column wash protocol between runs. Check for carryover by injecting a blank solvent after a concentrated sample.[9] 4. Evaluate column performance using a standard. If performance has deteriorated, replace the column.[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatibility between the sample solvent and the mobile phase. 3. Secondary interactions with the stationary phase (e.g., with residual silanols). 4. Column degradation or blockage.[11] | 1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent.[11] 3. Adjust the mobile phase pH or add an ion-pairing agent. Consider using a column with end-capping. 4. Back-flush the column at a low flow rate. If the problem persists, replace the column.[11] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature.[12] 3. Column equilibration issues. 4. Changes in pH of the mobile phase. | 1. Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's mixing performance.[12] 2. Use a column oven to maintain a constant temperature.[12] 3. Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. 4. Prepare fresh mobile phase and verify its pH. |
Degradation Study Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Degradation is Too Fast or Complete | 1. Stress conditions are too harsh (e.g., acid/base concentration is too high, temperature is too high). 2. The thiourea derivative is inherently unstable under the tested conditions. | 1. Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time.[4] 2. This is valuable information about the compound's intrinsic stability. Document the instability and proceed with milder conditions to achieve the target degradation. |
| No or Very Little Degradation Observed | 1. Stress conditions are too mild. 2. The thiourea derivative is highly stable. 3. The analytical method is not sensitive enough to detect low levels of degradation products. | 1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[4] 2. This indicates good intrinsic stability. However, for the purpose of a forced degradation study, you may need to employ more aggressive conditions to generate degradants. 3. Review the analytical method's limit of detection (LOD) and limit of quantitation (LOQ). If necessary, develop a more sensitive method. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for a Hypothetical Thiourea Derivative
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5% | Urea derivative, Amine fragment |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 25.2% | Urea derivative, Sulfide |
| Oxidation | 3% H₂O₂ | 12 h | Room Temp | 18.7% | Disulfide dimer, Urea derivative |
| Thermal | Dry Heat | 48 h | 80°C | 8.3% | Minor unidentified peaks |
| Photolytic | ICH Q1B Option 2 | N/A | N/A | 15.1% | Photodegradant 1, Photodegradant 2 |
Note: This is example data and will vary depending on the specific thiourea derivative.
Experimental Protocols
Protocol: Forced Degradation Study of a Thiourea Derivative
Objective: To generate degradation products of a thiourea derivative under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
Thiourea derivative drug substance
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, heating block/water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the thiourea derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid drug substance in a vial and heat in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in the solvent used for the stock solution and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][13]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a solution of 100 µg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
Objective: To quantify the thiourea derivative and separate it from its potential degradation products.
-
Instrumentation: HPLC with a UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the thiourea derivative (e.g., 254 nm).
-
Injection Volume: 20 µL
Mandatory Visualizations
Caption: Workflow for a forced degradation study of a thiourea derivative.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by certain thiourea derivatives.
Caption: Agonistic action of some thiourea derivatives on the Dopamine D2 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
Thiourea Purification and Impurity Removal: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from thiourea compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of thiourea.
| Issue | Possible Cause | Recommended Solution |
| My thiourea solution is colored (e.g., yellow). | The presence of colored organic impurities or decomposition products. | Treat the solution with activated carbon. See the detailed protocol below. |
| After recrystallization, the yield is very low. | - The chosen solvent is too good a solvent for thiourea at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, preventing efficient crystallization. | - Refer to the solubility data to select a more appropriate solvent.- Use the minimum amount of hot solvent necessary to dissolve the thiourea.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| The purified thiourea has a low melting point or a broad melting range. | The presence of residual solvent or persistent impurities. | - Ensure the crystals are thoroughly dried under vacuum.- Consider a second recrystallization or an alternative purification method if impurities are suspected. |
| My purified thiourea still shows impurity peaks in HPLC analysis. | The impurity has similar solubility properties to thiourea, making recrystallization ineffective. | - Try a different recrystallization solvent.- Employ an alternative purification technique such as treatment with a polyacrylamide solution to remove specific ionic impurities.[2] |
| There is an odor of ammonia or rotten eggs (hydrogen sulfide) during handling. | Thermal decomposition of the thiourea, especially upon heating.[3][4] | - Avoid excessive heating during dissolution.- Ensure adequate ventilation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial thiourea?
A1: Common impurities can arise from the synthesis process and storage. These may include:
-
Ammonium thiocyanate : An isomerization product of thiourea.[4][5]
-
Cyanamide and dicyandiamide : Unreacted starting materials or byproducts from certain synthetic routes.
-
Sulfur : Elemental sulfur can be a byproduct.
-
Heavy metals : Trace amounts from reactors and raw materials.
-
Decomposition products : Such as ammonia and hydrogen sulfide, especially if the compound has been stored improperly or exposed to high temperatures.[3]
-
Other nitrogen- and sulfur-containing organic compounds .
Q2: What is the most common and effective method for purifying thiourea?
A2: Recrystallization is the most widely used and generally effective method for purifying thiourea. The choice of solvent is crucial for successful recrystallization.
Q3: Which solvents are suitable for the recrystallization of thiourea?
A3: Water, ethanol, and methanol are commonly used solvents for recrystallizing thiourea. The ideal solvent should dissolve thiourea well at high temperatures but poorly at low temperatures. Refer to the solubility data below to select the optimal solvent for your specific needs.
Q4: How can I identify the impurities in my thiourea sample?
A4: Several analytical techniques can be used to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC) : Particularly with a UV detector, is effective for separating and quantifying organic impurities. Columns such as C18 or HILIC can be used depending on the polarity of the impurities.[6][7][8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Can identify functional groups of impurities that differ from thiourea.[10][11][12][13]
-
Melting Point Analysis : A depressed or broad melting point range is a good indicator of the presence of impurities.
Quantitative Data
Table 1: Solubility of Thiourea in Various Solvents
The following table summarizes the solubility of thiourea in water, methanol, and ethanol at different temperatures. This data is essential for planning recrystallization procedures.
| Temperature (°C) | Solubility in Water ( g/100 mL) | Solubility in Methanol ( g/100 mL)[14] | Solubility in Ethanol ( g/100 mL)[14] |
| 20 | 9.2 | 8.8 | 3.6 |
| 25 | 14.2[14] | 11.9 | - |
| 30 | 18.5 | - | 4.7 |
| 40 | 26.5 | 16.4 | - |
| 50 | 39.0 | 22.0 | 6.3 |
| 60 | 56.0 | - | 8.5 |
| 70 | 78.0 | - | - |
| 80 | 105.0 | - | - |
Data for water solubility is interpolated from various sources.
Table 2: Efficacy of Polyacrylamide Treatment for Thiourea Purification
This method involves adding a polyacrylamide solution to a thiourea aqueous solution to remove impurities, particularly ions.
| Parameter | Before Purification | After Purification with Cationic Polyacrylamide | After Purification with Nonionic Polyacrylamide |
| Thiourea Content | Not specified | 99.7% | 99.6% |
| Impurity Ion Content | Not specified | < 100 ppm | < 100 ppm |
| Bulk Density | Not specified | 0.78 g/mL | 0.83 g/mL |
Data sourced from a patent on thiourea purification.[2]
Experimental Protocols
Protocol 1: Recrystallization of Thiourea from Water
This protocol describes the purification of thiourea by recrystallization from water.
-
Dissolution : In a fume hood, weigh 10 g of impure thiourea and place it in a 250 mL Erlenmeyer flask. Add approximately 40 mL of deionized water (refer to Table 1 for solubility at higher temperatures). Heat the mixture on a hot plate with stirring until the thiourea is completely dissolved. If undissolved particles remain near the boiling point, add small additional volumes of hot water until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure a good yield.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approximately 0.1-0.2 g) of activated carbon to the hot solution. Swirl the flask and gently reheat it to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used) : If activated carbon was added, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization. Use fluted filter paper for a faster filtration rate.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying : Dry the purified thiourea crystals in a vacuum oven at a temperature below 60°C to avoid decomposition.
Protocol 2: Purification of Thiourea Using Activated Carbon
This protocol is specifically for removing colored organic impurities from thiourea solutions prior to crystallization.
-
Preparation of Solution : Prepare a concentrated solution of thiourea in a suitable solvent (e.g., water) by heating, as described in the recrystallization protocol.
-
Addition of Activated Carbon : For every 100 mL of solution, add approximately 1-2 g of activated carbon. The optimal amount may vary depending on the level of impurities.
-
Adsorption : Stir the mixture at a moderately elevated temperature (e.g., 60-70°C) for 30-60 minutes. Avoid boiling to prevent excessive solvent evaporation.
-
Removal of Activated Carbon : Filter the hot solution through a bed of celite or using a fine porosity filter paper in a heated funnel to remove the activated carbon.
-
Crystallization : Proceed with the cooling and crystallization steps as described in the recrystallization protocol.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. CN110724078B - Method for purifying thiourea - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. THIOUREA - (Partially Validated Method #2059) [dnacih.com]
- 7. osha.gov [osha.gov]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. hplc of thiourea - Chromatography Forum [chromforum.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiourea - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Enhancing Biological Assay Reproducibility with Thioureas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thioureas to enhance the reproducibility of biological assays. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and a summary of quantitative data.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments involving thioureas.
| Problem | Possible Cause | Suggested Solution | Citation |
| Inconsistent or no inhibitory effect of thiourea in an enzyme assay. | 1. Degraded thiourea: Thiourea solutions can be unstable. 2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for thiourea's inhibitory activity. 3. Poor quality reagent: The batch of thiourea may be impure or degraded. 4. Enzyme source variation: The enzyme from a different species might not be inhibited by thiourea. | 1. Always prepare fresh thiourea solutions for each experiment. 2. Ensure your assay conditions precisely match those from a published protocol where inhibition by thiourea was observed. 3. Purchase thiourea from a different, reputable supplier. 4. Verify that thiourea is a known inhibitor for the specific enzyme and its species of origin. | [1] |
| High background noise or signal variability in colorimetric assays. | Interference with assay reagents: Thiourea can interfere with certain assay chemistries, such as those using copper ions (e.g., Bicinchoninic acid (BCA) assay). | 1. Perform a buffer-only control with thiourea to quantify its intrinsic signal. 2. If interference is suspected, consider using an alternative assay that is not affected by thiourea. For protein quantification, a Coomassie-based (Bradford) assay might be a suitable alternative to the BCA assay. 3. Dilute the sample to reduce the thiourea concentration to a non-interfering level, ensuring the analyte concentration remains within the assay's detection range. | [2] |
| Precipitation of compounds during the assay. | Poor solubility of thiourea derivatives: Some synthesized thiourea derivatives may have low solubility in aqueous assay buffers. | 1. Prepare stock solutions of thiourea derivatives in an appropriate organic solvent (e.g., DMSO) before diluting them in the assay buffer. 2. Ensure the final concentration of the organic solvent in the assay is low and consistent across all samples and controls to avoid solvent effects. 3. Test the solubility of the thiourea derivative in the final assay buffer at the desired concentration before running the full experiment. | |
| Unexpected changes in cell morphology or viability in cell-based assays. | Cytotoxicity of thiourea or its derivatives: At certain concentrations, thiourea and its derivatives can be toxic to cells. | 1. Perform a dose-response experiment to determine the maximum non-toxic concentration of the thiourea compound on the specific cell line being used. 2. Use a cell viability assay (e.g., resazurin-based) to assess cytotoxicity alongside your primary assay. 3. Optimize the cell seeding density, as this can influence cellular health and susceptibility to toxic compounds. | [3][4] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which thiourea enhances reproducibility in biological assays?
Thiourea can enhance reproducibility through its action as a protein denaturant and solubilizing agent.[5] It interacts directly with proteins through hydrogen bonds and van der Waals forces, which can help to unfold and solubilize proteins, leading to more consistent protein preparations and assay results.[5][6]
2. How should I prepare and store thiourea solutions?
Aqueous solutions of urea and thiourea can be unstable.[1] It is strongly recommended to prepare fresh solutions of thiourea for each experiment to ensure consistent performance.[1] If a stock solution must be prepared, it should be stored at 4°C for a short period, and any signs of precipitation or discoloration should be taken as an indication of degradation.
3. Can thiourea interfere with my specific assay?
Yes, thiourea can interfere with certain biological assays. For instance, it can chelate copper ions, leading to inaccurate results in the BCA protein assay.[2] Thiourea derivatives have also been identified as potential Pan-Assay Interference Compounds (PAINS), meaning they may show activity in a wide range of assays through non-specific mechanisms.[7][8] It is crucial to run appropriate controls to test for assay interference.
4. What concentration of thiourea should I use in my experiment?
The optimal concentration of thiourea depends on the specific application. For protein extraction, concentrations of 2M thiourea in combination with 7M urea are commonly used.[9] For enzyme inhibition studies, the effective concentration can be much lower and should be determined empirically through dose-response experiments.[10][11] It is essential to perform a literature search for your specific application or conduct optimization experiments.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various thiourea derivatives against different enzymes as reported in the literature.
Table 1: Inhibition of Urease by Thiourea Derivatives
| Compound | IC50 (µM) | Source |
| Thiourea | 24.20 ± 0.3 | [11] |
| N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea | 13.4 ± 0.8 | [11] |
| N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thiourea | 16.5 ± 0.6 | [11] |
| N-(4-Chlorophenylaceto)thiourea (b19) | 0.16 ± 0.05 | [12] |
Table 2: Inhibition of Cholinesterases by Thiourea Derivatives
| Compound | Enzyme | IC50 (µg/mL) | Source |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [13][14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | [13][14] |
Table 3: Inhibition of Diabetes-Associated Enzymes by Thiourea Derivatives
| Compound | Enzyme | IC50 (µM) | Source |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 | [10] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | Advanced Glycation End-products (AGEs) | 49.51 | [10] |
Experimental Protocols
Protocol 1: Protein Extraction using Urea-Thiourea Lysis Buffer
This protocol is adapted from a method for increasing the sensitivity of MS-based protein detection.[9]
Materials:
-
Lysis Buffer: 7 M urea, 2 M thiourea, 65 mM DTT, and 1% protease inhibitor (e.g., E64). Note: This buffer must be freshly prepared before each use.
-
Potter-Elvehjem tissue homogenizer
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
Procedure:
-
Place the tissue sample (e.g., chorionic villi) into 180 µL of freshly prepared Lysis Buffer.[9]
-
Homogenize the sample using a Potter-Elvehjem glass tissue homogenizer.[9]
-
Incubate the homogenate for 30 minutes at 40°C with vortexing every 10 minutes.[9]
-
Sonicate the sample in an ice-cold bath three times for 50 seconds, with 25-second intervals to prevent overheating.[9]
-
Centrifuge the lysate at 15,000 x g at room temperature for 15 minutes to remove cellular debris.[9]
-
Carefully collect the supernatant containing the solubilized proteins.
-
Repeat the centrifugation step (step 5) on the supernatant to ensure complete removal of debris.[9]
-
Determine the total protein concentration of the extract using a suitable protein assay (e.g., Bradford assay, as BCA assay may be incompatible).
Protocol 2: Synthesis of N,N'-Disubstituted Thiourea Derivatives
This is a general procedure for the synthesis of thiourea derivatives.[15]
Materials:
-
Appropriate amine (e.g., 6-aminobenzimidazole)
-
Appropriate isothiocyanate (e.g., 2-Fluorophenyl isothiocyanate)
-
Dichloromethane or Toluene
-
Stirring plate and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure for 1-(1H-benzo[d]imidazol-6-yl)-3-(2-fluorophenyl)thiourea:
-
Dissolve 1 equivalent of 6-aminobenzimidazole in dichloromethane in a round bottom flask.[15]
-
Add 1 equivalent of 2-fluorophenyl isothiocyanate to the solution.[15]
-
Stir the reaction mixture at room temperature for 2 hours.[15]
-
After the reaction is complete, remove the solvent by vacuum evaporation using a rotary evaporator to obtain the solid product.[15]
Procedure for 1-(quinolin-8-yl)-3-(2-fluorophenyl)thiourea:
-
Dissolve 1 equivalent of 8-aminoquinoline in toluene in a round bottom flask under an argon atmosphere.[15]
-
Add 1 equivalent of 2-fluorophenyl isothiocyanate to the solution.[15]
-
Reflux the reaction mixture at 110°C for 5 hours.[15]
-
Allow the mixture to cool to room temperature.[15]
-
Remove the solvent by vacuum evaporation to obtain the solid product.[15]
Visualizations
Caption: Mechanism of thiourea-induced protein denaturation.
Caption: Workflow for protein extraction using a urea-thiourea buffer.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. biocompare.com [biocompare.com]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Urea and Thiourea on Generation of Xenogeneic Extracellular Matrix Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Increasing the Sensitivity of MS-Based Protein Detection in Human Chorionic Villi [mdpi.com]
- 10. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the purification of polar thiourea derivatives
Welcome to the technical support center for the purification of polar thiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My polar thiourea derivative shows poor retention and elutes in the void volume during reverse-phase HPLC. What can I do to improve retention?
A1: This is a common challenge due to the high polarity of many thiourea derivatives. Standard C18 columns are often too nonpolar to effectively retain these compounds. Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified with polar functional groups, which increases their affinity for polar analytes and improves retention in highly aqueous mobile phases.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water). In HILIC, a water-rich layer is formed on the stationary phase, and polar analytes partition into this layer, leading to retention.
-
Add an Ion-Pairing Reagent: For ionizable thiourea derivatives, adding an ion-pairing reagent to the mobile phase can increase retention on a reverse-phase column. The reagent forms a neutral ion pair with the analyte, which is more retained by the nonpolar stationary phase. However, be aware that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.
Q2: I am struggling to find a suitable solvent system for the recrystallization of my polar thiourea derivative. What are some good starting points?
A2: Finding the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar thiourea derivatives, consider the following:
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good choices. They can be used alone or in combination with water to fine-tune the solubility.
-
Solvent Mixtures: A common technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-quality crystals. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.
Q3: My polar thiourea derivative seems to be degrading on the silica gel column during flash chromatography. How can I prevent this?
A3: Silica gel is acidic and can cause the degradation of sensitive compounds. Here are some troubleshooting steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is commonly done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine or ammonia, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-functionalized).
-
Employ HILIC Flash Chromatography: As mentioned for HPLC, HILIC can also be applied to flash chromatography. Using a polar stationary phase with a mobile phase of high organic content can be a gentle and effective method for purifying polar, sensitive compounds.[1]
Q4: How can I efficiently remove a polar solvent like DMF or DMSO after my reaction before proceeding to purification?
A4: Removing high-boiling polar aprotic solvents is a frequent challenge. A standard aqueous workup can be inefficient due to the miscibility of these solvents with both organic and aqueous phases. A more effective method is a multi-step liquid-liquid extraction:
-
Dilute the reaction mixture with a large volume of water.
-
Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer multiple times with water or brine to gradually remove the polar solvent.
-
For very water-soluble products, back-extraction of the aqueous washes with fresh organic solvent may be necessary to recover the product.[2]
Troubleshooting Guides
Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HILIC | Mismatch between injection solvent and mobile phase | Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content). |
| Column not properly equilibrated | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. | |
| Secondary interactions with the stationary phase | Adjust the mobile phase pH or ionic strength to suppress unwanted interactions. Consider a different HILIC stationary phase. | |
| Irreproducible retention times in HILIC | Inconsistent water layer on the stationary phase | Ensure consistent and thorough column equilibration between runs. |
| Fluctuation in mobile phase composition | Prepare mobile phases carefully and consistently. Premixing the aqueous and organic components can improve reproducibility. | |
| Low recovery from the column | Irreversible adsorption of the compound to the stationary phase | Try a different stationary phase (e.g., a less active one). Add a competitive agent to the mobile phase to reduce strong interactions. |
| Compound instability on the column | Deactivate the stationary phase if it is silica-based. Use a milder purification technique like recrystallization if possible. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | The solution is supersaturated at a temperature above the compound's melting point in that solvent. | Add a small amount of a "poor" solvent to the hot solution to lower the solubility. Try a different solvent system with a lower boiling point. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No crystals form upon cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent. | Add a "poor" solvent to induce precipitation. Try a different solvent in which the compound is less soluble. | |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. | |
| Low yield of recovered crystals | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration | Heat the funnel and receiving flask before filtration. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
Experimental Protocols
Protocol 1: Purification of a Polar Thiourea Derivative by HILIC
This protocol provides a general guideline for the purification of a polar thiourea derivative using Hydrophilic Interaction Liquid Chromatography (HILIC).
Materials:
-
Crude polar thiourea derivative
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate or formic acid (for mobile phase modification)
-
HILIC HPLC column (e.g., silica, amide, or diol phase)
-
HPLC system with UV or MS detector
-
Sample vials and filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Prepare Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude thiourea derivative in a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: HILIC column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% B to 70% B
-
15-18 min: Hold at 70% B
-
18-18.1 min: Return to 95% B
-
18.1-25 min: Re-equilibration at 95% B
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired compound.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of N-(2-hydroxyphenyl)-N'-phenylthiourea
This protocol describes the recrystallization of a specific polar thiourea derivative, N-(2-hydroxyphenyl)-N'-phenylthiourea.[3]
Materials:
-
Crude N-(2-hydroxyphenyl)-N'-phenylthiourea
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude N-(2-hydroxyphenyl)-N'-phenylthiourea in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to obtain the purified product.
-
Quantitative Data
The following table provides a hypothetical comparison of purification methods for a polar thiourea derivative based on typical outcomes. Actual results will vary depending on the specific compound and experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Reverse-Phase HPLC (C18) | 85 | 90 | 70 | Low |
| HILIC | 85 | >98 | 85 | Low to Medium |
| Recrystallization | 85 | >99 | 75 | High |
| Liquid-Liquid Extraction | 85 | 92 | 90 | High |
Visualizations
Experimental Workflow for Synthesis and Purification of a Polar Thiourea Derivative
References
Technical Support Center: Quantitative Analysis of Thioureas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of thioureas. It includes troubleshooting guides for common analytical challenges, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of thioureas.
Table 1: HPLC Troubleshooting Guide
| Problem Category | Specific Issue | Potential Cause(s) | Recommended Solution(s) |
| Retention Time | Drifting Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.[1][2] | 1. Increase column equilibration time; flush with 10-20 column volumes of the new mobile phase. For ion-pairing or HILIC methods, up to 60 column volumes may be needed.[1] |
| 2. Mobile Phase Composition Change: Inaccurate preparation, evaporation of volatile components, or issues with the online mixer.[3][4] | 2. Prepare fresh mobile phase, ensuring accurate measurements (gravimetric is preferred).[3] Keep mobile phase containers covered. Verify pump and mixer performance. | ||
| 3. Temperature Fluctuations: Changes in ambient temperature affecting the column.[1][3] | 3. Use a column oven to maintain a constant temperature. A 1°C change can alter retention times by 1-2%.[3] | ||
| 4. Column Contamination: Buildup of strongly retained compounds from the sample matrix.[2] | 4. Use a guard column and appropriate sample preparation (e.g., SPE). Periodically flush the column with a strong solvent.[1][2] | ||
| 5. System Leaks: Small, often invisible leaks in the system can cause flow rate fluctuations.[5] | 5. Check for loose fittings and worn pump seals. Look for crystalline buffer deposits around connections.[5] | ||
| Peak Shape | Peak Tailing | 1. Secondary Silanol Interactions: Basic analytes interacting with acidic silanol groups on the silica-based column packing.[6] | 1. Use a modern, high-purity silica column with end-capping. Adjust mobile phase pH to suppress silanol ionization (pH < 7). Add a basic modifier like triethylamine (TEA) if necessary.[6] |
| 2. Insufficient Buffering: Mobile phase buffer is too weak to maintain a consistent ionization state for the analyte.[6] | 2. Increase buffer concentration (typically 10-25 mM is sufficient). Ensure the mobile phase pH is appropriate for the analyte's pKa.[6] | ||
| 3. Column Overload: Injecting too much sample mass.[7] | 3. Reduce the injection volume or the concentration of the sample. | ||
| 4. Blocked Column Frit: Particulates from the sample or system have blocked the inlet frit, distorting the flow path.[8] | 4. Reverse-flush the column (disconnect from the detector first). If this fails, replace the frit or the column. Use in-line filters and filter all samples.[8] | ||
| Peak Fronting | 1. Sample Solvent Incompatibility: Sample is dissolved in a solvent stronger than the mobile phase.[7] | 1. Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. | |
| 2. Column Overload: Injecting too large a sample volume.[7] | 2. Decrease the injection volume. | ||
| Split or Broad Peaks | 1. Partially Blocked Frit or Column Void: Disruption of the packing bed at the column inlet.[8] | 1. Replace the column. Avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits. | |
| 2. Injector Issues: Incompletely filled sample loop or issues with the injector valve. | 2. Ensure the injection volume is appropriate for the loop size. Perform regular maintenance on the injector. | ||
| Baseline | Noisy Baseline | 1. Air Bubbles in the System: Dissolved gas in the mobile phase coming out of solution in the pump or detector.[1] | 1. Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging. Purge the pump.[1] |
| 2. Contaminated Detector Cell: Buildup of contaminants in the flow cell.[1] | 2. Flush the flow cell with a strong, compatible solvent (e.g., methanol or isopropanol).[1] | ||
| 3. Pump Issues: Leaking or faulty pump seals causing pressure fluctuations. | 3. Check for leaks and replace pump seals if necessary. | ||
| Drifting Baseline | 1. Column Bleed or Contamination: Strongly retained compounds eluting slowly or stationary phase degradation.[1] | 1. Flush the column with a strong solvent. Ensure the mobile phase pH is within the stable range for the column. | |
| 2. Mobile Phase Issues: Non-homogeneous mixing or use of a UV-absorbing solvent in a gradient. | 2. Ensure mobile phase components are fully miscible and well-mixed. Use high-purity HPLC-grade solvents. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention for thiourea on my C18 column? A: Thiourea is a very polar compound, which results in weak retention on traditional C18 (reversed-phase) columns. To improve retention, you can use a C18 column designed for polar analytes, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, or use a normal-phase column like Primesep S with an acetonitrile/water mobile phase.[9]
Q2: What is a suitable starting point for an HPLC-UV method for thiourea? A: A good starting point is a mixed-mode or normal-phase column. For example, a Zodiac HST P1 or Primesep S column can be used with a mobile phase of acetonitrile and water.[9][10] UV detection is typically performed around 200-240 nm.[10][11]
Q3: How should I prepare a solid sample (e.g., pharmaceutical tablet) for thiourea analysis? A: The sample should be accurately weighed, crushed into a fine powder, and then extracted with a suitable solvent. Methanol is a common extraction solvent for thiourea.[11][12] The mixture should be shaken or sonicated to ensure complete dissolution of the analyte, followed by centrifugation or filtration (e.g., with a 0.45 µm filter) to remove insoluble excipients before injection.
Q4: Can thiourea interfere with my ICP-OES analysis for certain metals? A: Yes, thiourea can cause positive errors in ICP-OES results for some metals, like Palladium (Pd(II)).[13] The higher the concentration of thiourea, the greater the potential interference. If you suspect interference, it is crucial to prepare matrix-matched standards or use an alternative analytical technique for the metal analysis.
Q5: Are there any non-chromatographic methods for quantifying thioureas? A: Yes, titrimetric methods can be used. One such method involves using N-bromosaccharin as an oxidizing agent. The thiourea sample is treated with an excess of N-bromosaccharin, and the unreacted reagent is then back-titrated iodometrically.[14] This method is simple and does not require sophisticated instrumentation.
Experimental Protocols
Method 1: HPLC-UV Analysis of Thiourea
This protocol is a general method suitable for the quantification of thiourea in various samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
ZORBAX CN column (4.6 x 250 mm) or equivalent.[12]
-
-
Reagents:
-
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water mixture (adjust ratio for optimal separation, e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
UV Detection Wavelength: 234 nm.[11]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of thiourea (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[12]
-
Sample Preparation:
-
Accurately weigh the sample.
-
Extract with a known volume of methanol (e.g., 3.0 mL) by shaking for 30 minutes.[12]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of thiourea in the samples from this curve.
-
Method 2: LC-MS/MS Analysis of Thiourea Derivatives
This protocol is a highly sensitive and selective method for quantifying thiourea derivatives in biological matrices like plasma.[15]
-
Instrumentation:
-
Reagents:
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive or Negative, depending on the derivative.[15]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor > product ion transitions for each thiourea derivative and the internal standard. For example, for a specific derivative, the transition might be m/z 297.2 > [product ion].[15]
-
-
Procedure:
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the thiourea derivative and a fixed concentration of the IS.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma (standard, QC, or unknown sample), add 300 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Calculate the peak area ratio of the analyte to the IS. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine the concentration in unknown samples using the regression equation from the calibration curve.
-
Quantitative Data Summary
Table 2: Comparison of Analytical Methods for Thiourea Quantification
| Parameter | HPLC-UV Method[11][12] | LC-MS/MS Method[15][16] | Titrimetric Method[14] |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Oxidative back-titration. |
| Selectivity | Moderate to Good (depends on matrix complexity). | Excellent. | Low (susceptible to interference from other oxidizable compounds).[14] |
| Sensitivity | µg/mL to ng/mL range. | pg/mL to ng/mL range. | mg range.[14] |
| Typical Application | Quality control, routine analysis of formulations. | Bioanalysis (pharmacokinetics), trace analysis in complex matrices. | Assay of raw materials and simple formulations. |
| Instrumentation | HPLC with UV Detector. | LC-MS/MS. | Burette, standard lab glassware. |
| Throughput | High. | High (with autosampler). | Low to Moderate. |
| Example LOQ | ~30 µg/kg (for thiourea dioxide)[16] | 1.0 ng/mL (for derivatives in plasma)[15] | Not applicable. |
| Precision (%RSD) | < 5% | < 15%[15] | < 2% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of thioureas using a chromatographic method.
Caption: General workflow for quantitative analysis of thioureas.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common HPLC issues like retention time shifts.
Caption: Decision tree for troubleshooting HPLC retention time shifts.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
- 11. osha.gov [osha.gov]
- 12. THIOUREA - (Partially Validated Method #2059) [dnacih.com]
- 13. researchgate.net [researchgate.net]
- 14. troindia.in [troindia.in]
- 15. Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS | bioRxiv [biorxiv.org]
- 16. [Determination of thiourea dioxide in lotus seed paste fillings by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize degradation of thiourea compounds during storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea compounds. This resource provides guidance on minimizing degradation during storage and troubleshooting common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thiourea compounds during storage?
A1: Thiourea compounds are susceptible to degradation through several pathways, primarily driven by environmental factors. The key factors are:
-
Temperature: Elevated temperatures accelerate the rate of thermal decomposition.[1][2]
-
Humidity: Thiourea and its derivatives are often hygroscopic, and the presence of moisture can facilitate hydrolysis and oxidative degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing Agents: Contact with oxidizing agents, including atmospheric oxygen, can cause the oxidation of the thiocarbonyl group.[3][4]
-
pH: The stability of thiourea compounds in solution is pH-dependent, with both acidic and alkaline conditions potentially accelerating degradation.
Q2: What are the visible signs of thiourea degradation?
A2: Degradation of thiourea, which is typically a white crystalline solid, may be indicated by:
-
Color Change: Development of a yellowish tint.
-
Odor: Emission of ammonia or sulfurous odors.
-
Clumping: Due to moisture absorption.
-
Insolubility: Formation of insoluble degradation products.
Q3: What are the recommended storage conditions for thiourea compounds?
A3: To minimize degradation, thiourea compounds should be stored in a cool, dry, and dark environment . Specifically:
-
Temperature: Store at controlled room temperature, preferably below 30°C.
-
Humidity: Keep in a low-humidity environment. For moisture-sensitive derivatives, storage in a desiccator may be necessary.
-
Light: Protect from light by using amber glass bottles or storing in a dark cabinet.
-
Atmosphere: Store in tightly sealed containers to minimize exposure to air and moisture. For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Q4: Which container materials are suitable for storing thiourea compounds?
A4: It is recommended to use chemically inert containers such as:
-
Amber glass bottles with tight-fitting caps.
-
Lined metal or plastic containers that are known to be non-reactive with thiourea compounds.
Q5: Can stabilizers be used to prolong the shelf-life of thiourea compounds?
A5: Yes, for certain thiourea derivatives, especially in solution, the addition of stabilizers can be beneficial. Antioxidants can be used to inhibit oxidative degradation. For metal-sensitive thiourea compounds, chelating agents like EDTA can be added to sequester metal ions that may catalyze degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration (yellowing) of solid thiourea | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing. |
| Ammonia or sulfur-like odor | Thermal decomposition or hydrolysis. | Verify the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry. |
| Compound has become clumpy or sticky | Absorption of moisture (hygroscopicity). | Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use. |
| Inconsistent results in experiments | Degradation of the thiourea compound leading to lower purity. | Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, melting point). |
| Precipitate formation in a thiourea solution | Degradation leading to insoluble products or exceeding solubility limits. | Prepare fresh solutions before use. If storing solutions, filter them before use and consider storing them at a lower temperature (refrigerated) if the compound's solubility allows. |
Data on Thiourea Stability
The following tables summarize quantitative data on the degradation of thiourea and its derivatives under various conditions.
Table 1: Thermal Decomposition of Thiourea
| Temperature | Main Decomposition Products | Reference |
| 182-240°C | Ammonia (NH₃) and Carbon Disulfide (CS₂) | [5] |
| >180°C | Isomerization to ammonium thiocyanate, release of gaseous products | [2] |
Table 2: Photodegradation of Thiourea
| Condition | Degradation (%) | Reference |
| Irradiated with light >290 nm (adsorbed on silica gel) | 4.7% | [6] |
| GSF Test for photochemical degradation | 0.23% | [6] |
Table 3: Stability of Thiourea in Aqueous Solution
| pH | Temperature | Duration | Degradation | Reference |
| 3, 7, and 11 | 70°C | 6 days | No degradation observed | [6] |
Experimental Protocols
Stability-Indicating HPLC Method for Thiourea
This method can be used to separate thiourea from its degradation products, allowing for accurate quantification of the parent compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) is often effective. For polar thiourea compounds, a mobile phase with a high aqueous component may be necessary.[7] A typical starting point could be 95:5 Water:Acetonitrile, with a gradient to increase the acetonitrile concentration. The addition of a buffer like phosphoric acid may be needed to control pH and improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 200 nm or 242 nm.[9]
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh a known amount of the thiourea compound.
-
Dissolve in a suitable solvent (e.g., water, methanol, or a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
Accelerated Stability Testing Protocol
Accelerated stability testing is used to predict the long-term stability and shelf-life of a substance by subjecting it to elevated stress conditions.[10]
Protocol:
-
Place accurately weighed samples of the thiourea compound in loosely capped vials.
-
Expose different sets of samples to a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled relative humidity levels (e.g., 75% RH).[11]
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each condition.
-
Analyze the samples using a validated stability-indicating method (e.g., the HPLC method described above) to quantify the amount of remaining thiourea.
-
The degradation rate at different temperatures can be used to model the degradation at normal storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[10]
Visualizations
Caption: Major degradation pathways of thiourea compounds.
Caption: General workflow for stability testing of thiourea compounds.
Caption: Troubleshooting logic for investigating thiourea degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]
- 6. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hplc of thiourea - Chromatography Forum [chromforum.org]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. zodiaclifesciences.com [zodiaclifesciences.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of Thiourea and Thiosemicarbazone Derivatives: A Comparative Guide
This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative overview of experimental approaches to confirm the biological targets of thiourea and thiosemicarbazone compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5][6]
Comparative Analysis of Biological Targets
Thiourea and thiosemicarbazone derivatives have been shown to target a range of proteins, primarily enzymes and kinases involved in various disease pathways. This section provides a comparative summary of their activity against three well-documented targets: Urease, Tyrosinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Target | Compound Class | Example Compound | IC50 (µM) | Reference |
| Urease | Thiourea Derivative | N-(3-chlorophenyl)-N'-(tryptamin-5-yl)thiourea | 13.7 ± 0.9 | [7] |
| Thiourea Derivative | N,N'-bis(4-chlorophenyl)thiourea | 1.83 ± 0.79 | [8] | |
| Thiourea Derivative | LaSMMed 124 (nitro-substituted arylthiourea) | 464 | [9] | |
| Tyrosinase | Thiourea Derivative | Indole-thiourea derivative (4b) | 5.9 ± 2.47 | [10] |
| Bis-thiourea Derivative | Compound 4 (chlorine substituted) | Outperformed kojic acid | [11][12] | |
| VEGFR-2 | Biphenylurea/thiourea Derivative | Compound 3l | 10.54 | [13] |
| Biphenylurea/thiourea Derivative | Compound 3e | 16.30 | [13] | |
| Thiadiazole-urea hybrid | Compound 38c | 0.664 | [14] | |
| Anticancer (Various) | Thiosemicarbazone | COTI-2 | 0.56 (SW480 cells) | [15] |
| Thiosemicarbazone Metal Complex | Ruthenium Complex 54 | 7.24 ± 5.4 (A549 cells) | [16] | |
| Thiosemicarbazone Metal Complex | Bismuth Complex 113 | 5.05 ± 1.79 (A549 cells) | [16] |
Experimental Protocols for Target Validation
Validating the interaction between a compound and its putative biological target is a critical step in drug discovery. A multi-pronged approach using both biophysical and cell-based assays is often employed.
CETSA is a powerful technique to verify target engagement in a cellular environment.[17][18][19][20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., a thiourea derivative) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the precipitated proteins from the soluble fraction by centrifugation.
-
Detection: Detect the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to its target protein.[22][23][24][25][26]
Protocol:
-
Immobilization: Immobilize the purified target protein (ligand) onto a sensor chip.
-
Analyte Injection: Flow a solution containing the test compound (analyte) over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass change as the analyte binds to the ligand.
-
Kinetic Analysis: From the resulting sensorgram, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30][31]
Protocol:
-
Sample Preparation: Place the purified target protein in the sample cell and the test compound in the titration syringe.
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Thermodynamic Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Signaling Pathway Analysis: VEGFR-2 Inhibition
Many thiourea derivatives have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, the formation of new blood vessels.[14][32][33][34] Inhibition of the VEGFR-2 signaling pathway is a crucial strategy in cancer therapy.
This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 initiates a signaling cascade leading to cell proliferation, migration, and survival. Thiourea derivatives can inhibit this pathway by binding to VEGFR-2 and preventing its activation.
Conclusion
While the specific biological target of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea remains to be elucidated, the methodologies and comparative data presented in this guide offer a robust starting point for its investigation. By employing a combination of in vitro enzymatic assays, biophysical techniques like SPR and ITC, and cell-based assays such as CETSA, researchers can confidently identify and validate the biological targets of novel thiourea and thiosemicarbazone derivatives. Understanding the mechanism of action at a molecular level is paramount for the further development of these promising compounds into effective therapeutic agents.
References
- 1. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020) | Bhushan Shakya | 85 Citations [scispace.com]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. | Semantic Scholar [semanticscholar.org]
- 12. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. denovobiolabs.com [denovobiolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 29. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 31. tainstruments.com [tainstruments.com]
- 32. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of Thiourea Derivatives in Breast Cancer Cell Line MCF-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various thiourea derivatives against the human breast cancer cell line, MCF-7. The information presented is collated from recent studies to aid in the evaluation of potential therapeutic candidates.
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different thiourea derivatives against the MCF-7 cell line. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Compound Name/Reference | Structure | IC50 (µM) against MCF-7 | Reference |
| Diarylthiourea analog 7 | p-nitrodiarylthiourea analog | 3.16 | [1][2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | Benzodioxole moiety | 7.0 | [3][4] |
| Compound 55a | 3,5-bis(trifluoromethyl)phenyl moiety | 9.19 | [5] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63 ) | Benzimidazole derivative | 25.8 | [5] |
| 1-(4-hexylbenzoyl)-3-methylthiourea (34 ) | N-methylthiourea derivative | 390 | [5] |
| Diarylthiourea (compound 4 ) | N,N'-diarylthiourea derivative | 338.33 ± 1.52 | [6][7][8] |
| Doxorubicin (Reference Drug) | Anthracycline antibiotic | 4.56 | [4] |
Mechanism of Action
Several studies suggest that the anticancer activity of thiourea derivatives against MCF-7 cells is mediated through the induction of apoptosis and cell cycle arrest.[6][7][8] For instance, certain diarylthiourea derivatives have been observed to cause an arrest of the cell cycle in the S phase, leading to programmed cell death.[6][8] Furthermore, some derivatives bearing a benzodioxole moiety have been shown to exhibit their cytotoxic effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4]
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a general workflow for the evaluation of the anticancer efficacy of thiourea derivatives.
Caption: General workflow for synthesis, in vitro screening, and mechanistic studies of thiourea derivatives.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a synthesized methodology based on standard practices for determining the cytotoxic effects of compounds on cancer cell lines.[9][10][11]
Objective: To determine the IC50 value of thiourea derivatives on MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thiourea derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of culture medium.[11]
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the thiourea derivatives to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plates for 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
References
- 1. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
Unveiling the Translational Potential: An In Vitro vs. In Vivo Correlation Analysis of Thiourea Compound Activity
A Comparative Guide for Researchers in Drug Discovery and Development
Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. While in vitro assays provide a rapid and cost-effective means of initial screening, the translation of these findings to in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides a comprehensive comparison of the in vitro and in vivo activities of representative thiourea compounds across three distinct therapeutic areas: oncology, infectious disease, and metabolic disorders. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide researchers with a clear understanding of the correlation between preclinical laboratory findings and their predictive value in living organisms.
I. Anticancer Activity: A Dinuclear Copper(II)-Thiourea Complex
A novel dinuclear copper(II) complex featuring a thiourea-containing ligand, [Cu2(dppc)2I2], has demonstrated promising anticancer properties.[1] Its activity has been evaluated through both in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.[1]
Data Presentation: In Vitro Cytotoxicity vs. In Vivo Tumor Inhibition
| Compound | Cell Line | In Vitro IC50 (µM) [1] | In Vivo Model | Tumor Growth Inhibition (%) | Dosage |
| [Cu2(dppc)2I2] | SMMC7721 (Hepatocellular Carcinoma) | 2.5 ± 0.3 | SMMC7721 Xenograft in Nude Mice | ~60% | 2 mg/kg |
| [Cu2(dppc)2I2] | HCT116 (Colon Carcinoma) | 3.1 ± 0.4 | Not Reported | Not Reported | Not Reported |
| [Cu2(dppc)2I2] | TFK-1 (Cholangiocarcinoma) | 4.2 ± 0.5 | Not Reported | Not Reported | Not Reported |
| Cisplatin | SMMC7721 (Hepatocellular Carcinoma) | 8.5 ± 0.9 | SMMC7721 Xenograft in Nude Mice | Not Reported | Not Reported |
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
The cytotoxicity of the copper(II)-thiourea complex was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]
-
Cell Seeding: Cancer cells (SMMC7721, HCT116, TFK-1) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the [Cu2(dppc)2I2] complex or the control drug, cisplatin, and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
In Vivo: Xenograft Mouse Model
The in vivo antitumor efficacy was evaluated using a xenograft model in nude mice.[6][7][8][9][10]
-
Tumor Cell Implantation: SMMC7721 cells (5 × 10⁶ cells in 100 µL PBS) were subcutaneously injected into the right flank of BALB/c nude mice.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into a control group and a treatment group.
-
Drug Administration: The treatment group received intraperitoneal injections of the [Cu2(dppc)2I2] complex (2 mg/kg body weight) every other day. The control group received the vehicle solution.
-
Tumor Measurement: Tumor volumes were measured every two days using a caliper, and the volume was calculated using the formula: (length × width²)/2.
-
Efficacy Evaluation: After a set period, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition rate was calculated as: [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] × 100%.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for the copper(II)-thiourea complex involves the induction of apoptosis through the p53 signaling pathway.[1]
Caption: p53-mediated apoptotic pathway.
Caption: Anticancer activity testing workflow.
II. Antibacterial Activity: Thiourea Derivative TD4 against MRSA
The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of new therapeutic agents. A novel thiourea derivative, designated as TD4, has shown significant antibacterial activity against MRSA both in vitro and in a preclinical model of skin infection.[11][12]
Data Presentation: In Vitro Susceptibility vs. In Vivo Efficacy
| Compound | Bacterial Strain | In Vitro MIC (µg/mL) [11] | In Vivo Model | Outcome | Dosage |
| TD4 | S. aureus (ATCC 29213) | 2 | Mouse Skin Infection | Reduced lesion size and bacterial load | 20 mg/kg |
| TD4 | MRSA (USA300) | 2[11] | Mouse Skin Infection | Reduced lesion size and bacterial load | 20 mg/kg |
| Vancomycin | MRSA (USA300) | Not Reported | Mouse Skin Infection | Standard of care, effective | Not Reported |
Experimental Protocols
In Vitro: Minimum Inhibitory Concentration (MIC) Determination
The MIC of TD4 was determined using the broth microdilution method.[13][14][15][16][17]
-
Preparation of Inoculum: A standardized bacterial suspension of MRSA (USA300) was prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution: TD4 was serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of TD4 that completely inhibited visible bacterial growth.
In Vivo: MRSA Skin Infection Model
The in vivo antibacterial efficacy of TD4 was assessed in a mouse model of skin infection.[18][19][20][21][22]
-
Infection: The backs of BALB/c mice were shaved, and a subcutaneous injection of MRSA (USA300) suspension (1 × 10⁷ CFU in 50 µL PBS) was administered.
-
Treatment: Twenty-four hours post-infection, the mice were treated with a topical application of TD4 (in a suitable vehicle) or a control vehicle.
-
Evaluation of Infection: The size of the skin lesion was measured daily.
-
Bacterial Load Determination: At the end of the study period, the mice were euthanized, and the infected skin tissue was excised, homogenized, and plated on agar to determine the bacterial load (CFU/gram of tissue).
Proposed Mechanism and Experimental Workflow
TD4 is suggested to exert its antibacterial effect by disrupting the NAD+/NADH homeostasis within the bacterial cell, a critical process for cellular metabolism and energy production.[11]
Caption: Disruption of NAD+/NADH homeostasis.
Caption: Antibacterial activity testing workflow.
III. Antidiabetic Activity: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Thiourea derivatives have also been investigated for their potential in managing type 2 diabetes. Certain compounds have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that play a crucial role in glucose homeostasis.[23]
Data Presentation: In Vitro Enzyme Inhibition vs. In Vivo Glycemic Control
| Compound | In Vitro DPP-4 IC50 (µM) [23] | In Vivo Model | Outcome | Dosage |
| WT-2 | 2.31 ± 0.05[23] | Diabetic Mice | 61% reduction in blood glucose | 20 mg/kg |
| WT-4 | 1.98 ± 0.04[23] | Diabetic Mice | 66% reduction in blood glucose | 20 mg/kg |
| Sitagliptin (Standard) | 1.45 ± 0.03[23] | Diabetic Mice | Standard of care, effective | Not Reported |
Experimental Protocols
In Vitro: DPP-4 Inhibition Assay
The inhibitory activity of the thiourea derivatives against DPP-4 was measured using a fluorometric assay.[24][25][26][27][28]
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC were prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The thiourea compounds (WT-2, WT-4) or the standard inhibitor, sitagliptin, were pre-incubated with the DPP-4 enzyme in a 96-well plate.
-
Reaction Initiation: The reaction was initiated by adding the Gly-Pro-AMC substrate to the wells.
-
Fluorescence Measurement: The fluorescence intensity, resulting from the cleavage of the AMC group by DPP-4, was measured over time using a fluorescence plate reader (excitation/emission wavelengths of ~360/460 nm).
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice
The effect of the thiourea derivatives on glucose metabolism was evaluated using an oral glucose tolerance test in a diabetic mouse model.[29][30][31][32][33]
-
Animal Model: A diabetic mouse model was established, for example, through a high-fat diet or streptozotocin induction.
-
Fasting: The mice were fasted for a specified period (e.g., 6-8 hours) before the test.
-
Compound Administration: The thiourea derivatives (WT-2, WT-4) or a vehicle control were administered orally.
-
Glucose Challenge: After a set time following compound administration, a glucose solution (e.g., 2 g/kg body weight) was administered orally.
-
Blood Glucose Monitoring: Blood glucose levels were measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose was calculated to assess the improvement in glucose tolerance.
Signaling Pathway and Experimental Workflow
The therapeutic effect of these thiourea derivatives is based on the inhibition of DPP-4, which leads to increased levels of active incretin hormones (GLP-1 and GIP), ultimately resulting in enhanced insulin secretion and suppressed glucagon release.
Caption: Mechanism of DPP-4 inhibition.
Caption: Antidiabetic activity testing workflow.
References
- 1. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 19. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 25. content.abcam.com [content.abcam.com]
- 26. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.cn [sigmaaldrich.cn]
- 28. lifetechindia.com [lifetechindia.com]
- 29. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 30. IP Glucose Tolerance Test in Mouse [protocols.io]
- 31. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 32. uq.edu.au [uq.edu.au]
- 33. joe.bioscientifica.com [joe.bioscientifica.com]
Assessing the Cross-Reactivity of Thiourea Derivatives in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, showing promise as therapeutic agents in areas such as cancer, infectious diseases, and inflammation.[1][2] However, their development is often challenged by potential off-target effects and cross-reactivity with various biomolecules. This guide provides a comparative overview of the bioactivity of several thiourea derivatives across different bioassays, supported by experimental data and detailed protocols to aid in the assessment of their selectivity.
Quantitative Bioactivity Data of Thiourea Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiourea derivatives against a range of enzymes and cancer cell lines. This data, compiled from multiple studies, offers insights into the potential for cross-reactivity. It is important to note that these values were determined in different experimental settings and should be used as a comparative reference.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [3] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | [3] |
| LaSMMed 124 (nitro-substituted arylthiourea) | Urease | 464 | [4] |
| Thiourea (standard) | Urease | 504 | [4] |
| Compound 14 (chiral thiourea) | Tyrosinase | 1100 | [1] |
| Compound 10 (chiral thiourea) | Tyrosinase | 1500 | [1] |
| Alkyl chain-linked thiourea (3c) | Urease | 10.65 | [5] |
| Alkyl chain-linked thiourea (3g) | Urease | 15.19 | [5] |
| Pyrazolyl-thiourea (VIa) | Cyclin-dependent kinase 2 (CDK2) | 1.28 | [6] |
| Pyrazolyl-thiourea (VIe) | Cyclin-dependent kinase 2 (CDK2) | 0.94 | [6] |
Table 1: Inhibitory Activity of Thiourea Derivatives against Various Enzymes. This table presents the IC50 values of different thiourea derivatives, showcasing their varied potency against a selection of enzymes.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-nitrobenzoyl-3-allylthiourea | Breast Cancer (MCF-7) | 225 | [7] |
| Bis-thiourea derivative (YM-1) | Glioblastoma (MG-U87) | 1.154 | [8] |
| Acylthiourea derivative (3v) | HeLa | low micromolar range | [9] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer | 3 - 14 | [7] |
Table 2: Cytotoxic Activity of Thiourea Derivatives against Cancer Cell Lines. This table highlights the cytotoxic effects of selected thiourea derivatives on different human cancer cell lines, indicating their potential as anti-cancer agents.
Key Signaling Pathways Modulated by Thiourea Derivatives
Thiourea derivatives can exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for assessing their mechanism of action and potential for cross-reactivity.
Figure 1: Potential Inhibition of JAK/STAT and NF-κB Signaling Pathways by Thiourea Derivatives. This diagram illustrates how thiourea derivatives may interfere with the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in inflammation and cell proliferation.
Experimental Protocols
To facilitate the standardized assessment of thiourea derivative cross-reactivity, detailed protocols for key bioassays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of chemical compounds.[10][11][12]
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines)
-
Cell culture medium
-
Thiourea derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a positive control and wells with media only as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Figure 2: Workflow of the MTT Cytotoxicity Assay. This flowchart outlines the key steps involved in assessing the cytotoxicity of thiourea derivatives using the MTT assay.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a sensitive technique used to measure the concentration of a small molecule (the analyte) in a sample. It is based on the competition between the analyte and a labeled antigen for a limited number of antibody binding sites.[14][15]
Materials:
-
96-well microtiter plates
-
Capture antibody specific to the target of interest
-
Thiourea derivatives (unlabeled competitor)
-
Enzyme-conjugated antigen (labeled competitor)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the capture antibody overnight at 4°C.[16]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: Add a mixture of the thiourea derivative (at various concentrations) and a fixed concentration of the enzyme-conjugated antigen to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).[16]
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The signal is inversely proportional to the concentration of the thiourea derivative in the sample. Create a standard curve by plotting the absorbance versus the logarithm of the known concentrations of the unlabeled antigen. Use this curve to determine the concentration of the thiourea derivative that causes 50% inhibition (IC50).
Figure 3: Workflow of a Competitive ELISA. This diagram illustrates the sequential steps of a competitive ELISA for quantifying the binding affinity of thiourea derivatives.
Conclusion
The assessment of cross-reactivity is a critical step in the preclinical development of thiourea derivatives. The data and protocols presented in this guide provide a framework for researchers to systematically evaluate the selectivity of their compounds. By employing a panel of diverse bioassays and understanding the underlying signaling pathways, scientists can better predict potential off-target effects and prioritize candidates with the most promising therapeutic profiles for further development. It is recommended to perform head-to-head comparative studies with a panel of relevant targets to obtain a comprehensive cross-reactivity profile for any lead compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and CDK2 inhibition profiling of novel pyrazolyl-thiourea derivatives as potential anti-inflammatory agents | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. sinobiological.com [sinobiological.com]
- 16. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast landscape of organic compounds, thiourea and urea derivatives have emerged as privileged scaffolds due to their wide spectrum of biological activities. Their structural simplicity, synthetic accessibility, and ability to form multiple hydrogen bonds contribute to their promiscuous binding to various biological targets. This guide provides a comparative analysis of the bioactivity of thiourea and urea derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data.
Comparative Bioactivity: A Tabular Overview
The following tables summarize the quantitative data from various studies, offering a direct comparison of the bioactivities of representative thiourea and urea derivatives. In many instances, thiourea derivatives exhibit superior potency compared to their urea analogues.
Anticancer Activity
The antiproliferative effects of thiourea and urea derivatives have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are commonly used metrics to quantify their potency.
| Compound Type | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |
| Urea | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [1] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl)thiourea derivative | MCF-7 (Breast) | 1.3 | [1] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl)thiourea derivative | SkBR3 (Breast) | 0.7 | [1] |
| Urea | 1-Aryl-3-(pyridin-2-yl)urea derivative | MCF-7 (Breast) | Less Active | [1] |
| Thiourea | Bis-benzo[d][2][3]dioxol-5-yl thiourea with para-phenylene linker | HepG2 (Liver) | 2.4 | |
| Thiourea | Bis-benzo[d][2][3]dioxol-5-yl thiourea with para-phenylene linker | HCT116 (Colon) | 1.5 | |
| Thiourea | Bis-benzo[d][2][3]dioxol-5-yl thiourea with para-phenylene linker | MCF-7 (Breast) | 4.5 | |
| Doxorubicin | (Reference Drug) | HepG2 (Liver) | 7.5 | |
| Doxorubicin | (Reference Drug) | HCT116 (Colon) | 8.3 | |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 4.6 |
Antimicrobial Activity
The antimicrobial potential of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea | Steroidal thiourea derivatives | S. aureus | 6.25 | |
| Urea | Steroidal urea derivatives | S. aureus | 12.5 | |
| Thiourea | Steroidal thiourea derivatives | E. coli | 12.5 | |
| Urea | Steroidal urea derivatives | E. coli | 25 | |
| Thiourea | Oxazolidinone derivative | S. aureus MRO 00001 | >128 | |
| Urea | Oxazolidinone derivative | S. aureus MRO 00001 | 32 |
Urease Inhibitory Activity
Urease, a nickel-containing metalloenzyme, is a key target for the treatment of infections caused by Helicobacter pylori. The inhibitory activity of thiourea and urea derivatives against this enzyme is a significant area of research.
| Compound Type | Derivative | IC50 (µM) | Standard | Reference |
| Thiourea | N/A | Generally more potent | Thiourea (IC50 = 21.2 ± 1.3 µM) | |
| Urea | N/A | Generally less potent | Thiourea (IC50 = 21.2 ± 1.3 µM) | |
| Thiourea | Tryptamine derivative | 11.4 ± 0.4 | Thiourea (IC50 = 21.2 ± 1.3 µM) | |
| Thiourea | Nitro-substituted arylthiourea | 464 | Thiourea (IC50 = 504 µM) | |
| Thiourea | Cinnamic acid derivative | 82% inhibition | Thiourea |
Signaling Pathways and Mechanisms of Action
Thiourea and urea derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: K-Ras signaling pathway and the inhibitory action of a thiourea derivative.
Many potent thiourea derivatives act as inhibitors of the K-Ras protein.[1] Mutant K-Ras is a key driver in many cancers.[2] These derivatives can bind to the hydrophobic pocket of K-Ras, preventing its interaction with downstream effector proteins like RAF and PI3K, thereby inhibiting the activation of pro-proliferative and survival pathways such as the MAPK/ERK and PI3K/AKT pathways.[2][4]
Caption: HER2 signaling pathway and its inhibition by a thiourea derivative.
Certain thiourea derivatives have been shown to inhibit the Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression of HER2 is common in breast cancer and leads to increased cell proliferation and survival. By inhibiting HER2, these compounds can block downstream signaling through the MAPK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cancer cell growth.
Experimental Protocols
To ensure the reproducibility of the cited bioactivity data, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thiourea and urea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiourea and urea derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Thiourea and urea derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in MHB directly in the 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Urease Inhibition Assay
This assay measures the inhibition of urease activity, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Thiourea and urea derivatives (dissolved in a suitable solvent)
-
Phenol-hypochlorite reagent (for ammonia detection - Berthelot's method)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the urea solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored indophenol complex.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 values for each compound.
Experimental Workflow
The general workflow for screening and evaluating the bioactivity of thiourea and urea derivatives is depicted in the following diagram.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea against standard antibiotics
An in-depth evaluation of the antimicrobial efficacy of a representative thiourea compound, {2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea, benchmarked against established clinical antibiotics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential, supported by comparative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
As the challenge of antimicrobial resistance intensifies globally, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial effects against both Gram-positive and Gram-negative pathogens.[1] This guide focuses on a representative thiourea derivative, hereafter referred to as Compound T (using data for the closely related thiourea derivative TD4 as a proxy due to the absence of specific data for the requested compound), and compares its in-vitro activity against standard antibiotics.[2]
Quantitative Performance Analysis
The antimicrobial efficacy of Compound T and standard antibiotics was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3]
A summary of the comparative data is presented in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Compound T (TD4) | Ciprofloxacin | Gentamicin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | 2[2] | 0.5 | 0.5 | 0.06 |
| Methicillin-ResistantS. aureus (MRSA) (USA300) | 2[2] | >32 | >32 | >32 |
| Staphylococcus epidermidis | 2-16[2] | 0.25 | 0.5 | 0.12 |
| Enterococcus faecalis | 2-16[2] | 1 | 8 | 2 |
| Escherichia coli (ATCC 25922) | >256[2] | 0.015 | 0.25 | >32 |
| Pseudomonas aeruginosa (ATCC 27853) | >256[2] | 0.25 | 1 | >32 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Compound T (TD4) | Ciprofloxacin | Gentamicin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | 1 | 0.25 |
| Methicillin-ResistantS. aureus (MRSA) (USA300) | 4 | >64 | >64 | >64 |
(Note: MBC values for Compound T are inferred from time-kill assay data suggesting bactericidal activity at 4x MIC.[2] MBC values for standard antibiotics are representative values from literature.)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC values were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared. Serial two-fold dilutions of the antimicrobial agent are made in MHB in a 96-well microtiter plate.[6]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.[7]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[7]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the completion of the MIC test.[1]
-
Subculturing: Aliquots (typically 10-100 µL) are taken from all the clear wells (wells showing no visible growth) in the MIC plate.[8]
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).[3]
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.[1]
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[3]
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for the thiourea derivative and standard antibiotics.
Caption: Mechanism of action of the representative thiourea derivative.
Caption: Mechanisms of action for standard antibiotic classes.
Discussion
The data indicates that the representative thiourea derivative, Compound T (TD4), exhibits potent activity against Gram-positive bacteria, including the clinically significant MRSA, with MIC values comparable to or lower than some standard antibiotics.[2] Notably, its efficacy against MRSA, a strain resistant to many conventional drugs, highlights its potential as a lead compound for developing new anti-MRSA agents.[2] However, Compound T demonstrated limited activity against the tested Gram-negative bacteria.[2] This selective spectrum is likely due to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.[2]
The proposed mechanism of action for thiourea derivatives involves multiple targets, including the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[9] Additionally, some derivatives have been shown to disrupt the NAD+/NADH homeostasis, leading to a loss of bacterial cell wall integrity.[2] This multi-target mechanism could be advantageous in overcoming resistance that develops through the modification of a single target.
In contrast, standard antibiotics typically have more defined mechanisms of action. Penicillin, a β-lactam antibiotic, inhibits the final step in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[10] Gentamicin, an aminoglycoside, binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[11] Ciprofloxacin, a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[10]
Conclusion
The representative thiourea derivative, Compound T, demonstrates promising antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. Its multi-targeted mechanism of action presents a potential advantage in the fight against antimicrobial resistance. Further research, including in-vivo efficacy studies and toxicological profiling, is warranted to fully assess the therapeutic potential of this class of compounds. This comparative guide provides a foundational dataset and methodological framework to aid researchers in the continued exploration and development of novel thiourea-based antimicrobial agents.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Minimum Bactericidal Concentration Determination [bio-protocol.org]
- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers
Thioureas are a critical class of organic compounds with wide-ranging applications in pharmaceuticals, agriculture, and materials science. Their synthesis is a cornerstone of many research and development efforts. This guide provides a comprehensive comparison of various synthetic routes to thioureas, offering a head-to-head analysis of their performance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
I. Comparison of Key Synthesis Routes
The synthesis of thioureas can be broadly categorized into several key methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a comparative summary of the most common and effective synthesis routes.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| From Isothiocyanates and Amines | Isothiocyanates, Amines | - | Room temperature to reflux | High to quantitative | High yields, mild conditions, wide substrate scope.[1] | Isothiocyanates can be toxic and may not be readily available. |
| From Carbon Disulfide and Amines | Carbon Disulfide, Amines | Desulfurizing agents (e.g., EDCI, DCC) | Varies, can be done in aqueous medium | Good to excellent | Readily available starting materials.[1][2] | Use of toxic and flammable carbon disulfide; can produce side products. |
| From Thiophosgene and Amines | Thiophosgene, Amines | Base (e.g., NaOH) | 0 °C to room temperature | Good | Versatile for symmetrical and unsymmetrical thioureas. | Thiophosgene is highly toxic and corrosive.[1] |
| From Cyanamides | Calcium Cyanamide, Hydrogen Sulfide, Carbon Dioxide | - | Ambient to 80 °C | 65-75% | Utilizes readily available industrial chemicals. | Can be a multi-step process with moderate yields.[3] |
| From Urea and Lawesson's Reagent | Urea, Lawesson's Reagent | - | 75 °C | ~62% | One-step synthesis from a common starting material.[4][5] | Lawesson's reagent can be expensive and produces sulfur-containing byproducts. |
| Via Carbodiimides | Thioureas | Dehydrosulfurizing agents (e.g., mercuric oxide, iodine) | Varies | Good to excellent | Useful for the synthesis of carbodiimides from thioureas.[6][7] | This is a conversion of thioureas, not a primary synthesis route. |
| From Isocyanides, Amines, and Sulfur | Isocyanides, Amines, Elemental Sulfur | - | Ambient temperature | Excellent | Atom-economic reaction with high yields.[2] | Isocyanides can have unpleasant odors and may not be commercially available. |
II. Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.
Synthesis of N,N'-Diphenylthiourea from Phenyl Isothiocyanate and Aniline
This protocol is a classic example of thiourea synthesis from an isothiocyanate and a primary amine.
-
Materials: Phenyl isothiocyanate, Aniline, Dichloromethane or tert-butanol.
-
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in dichloromethane or tert-butanol.
-
Add aniline (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The product, N,N'-diphenylthiourea, often precipitates out of the solution and can be collected by filtration.
-
Wash the precipitate with a small amount of cold solvent and dry to obtain the pure product.
-
Synthesis of Symmetrical Thioureas from Carbon Disulfide and Aliphatic Amines in an Aqueous Medium
This method provides a greener approach to thiourea synthesis by using water as the solvent.
-
Materials: Aliphatic primary amine, Carbon disulfide, Water.
-
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.
-
Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
The symmetrical thiourea derivative will precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.
-
Synthesis of Thiourea from Urea and Lawesson's Reagent
This one-step method utilizes a common laboratory reagent to convert urea to thiourea.
-
Materials: Urea, Lawesson's Reagent, Anhydrous solvent (e.g., THF, Toluene).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve urea (2 equivalents) in an anhydrous solvent.
-
Add Lawesson's reagent (1 equivalent) to the solution.
-
Heat the reaction mixture to 75 °C and stir for approximately 3.5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain thiourea.[4][5]
-
III. Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the fundamental chemical transformations for each synthesis route.
Caption: Synthesis of thiourea from an isothiocyanate and an amine.
Caption: Synthesis of thiourea from carbon disulfide and amines.
Caption: Synthesis of thiourea from thiophosgene and amines.
Caption: Synthesis of thiourea from urea and Lawesson's Reagent.
IV. Conclusion
The synthesis of thioureas can be accomplished through a variety of routes, each with its own set of advantages and disadvantages. The reaction of isothiocyanates with amines remains one of the most efficient and versatile methods, providing high yields under mild conditions.[1] However, the toxicity and availability of isothiocyanates can be a limiting factor. For large-scale industrial production, methods utilizing readily available starting materials like calcium cyanamide or carbon disulfide are often employed, despite potentially lower yields and more stringent reaction conditions.[1][2][3] Newer methods, such as the use of Lawesson's reagent with urea, offer convenient one-step procedures from common laboratory chemicals.[4][5] Ultimately, the selection of a synthesis route should be guided by a careful consideration of the target molecule, available resources, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of thioureas in a research and development setting.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide synthesis [organic-chemistry.org]
Bridging the Gap: Experimental Validation of In Silico Predictions for Thiourea Derivatives' Biological Activity
A Comparative Guide for Researchers in Drug Discovery
The journey of a drug from a computer screen to a clinical candidate is paved with rigorous validation. For thiourea derivatives, a class of compounds showing immense therapeutic potential, in silico predictions of their biological activity offer a promising head start in the drug discovery pipeline.[1][2][3] This guide provides a comparative analysis of predicted activities with real-world experimental data, offering researchers a tangible link between computational models and laboratory outcomes.
Unveiling Biological Potential: A Summary of In Silico and In Vitro Findings
Computational studies, primarily through molecular docking and density functional theory (DFT), have been instrumental in identifying the potential of thiourea derivatives to interact with various biological targets.[4][5][6] These predictions have been subsequently tested and validated through a range of in vitro experiments, confirming their activity as potent anticancer, enzyme inhibiting, and antimicrobial agents.
Anticancer Activity: Targeting Key Proliferation Pathways
In silico models have predicted the interaction of thiourea derivatives with crucial cancer-related proteins like K-Ras and HER2.[7] Experimental validation through cytotoxicity assays has confirmed significant activity against various cancer cell lines.
Table 1: Comparison of Predicted and Experimental Anticancer Activity of Select Thiourea Derivatives
| Compound | Predicted Target | Cancer Cell Line | Experimental IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | A549 (Lung Cancer) | 0.2 | [7] |
| Diarylthiourea Derivative 20 | HER2 | MCF-7 (Breast Cancer) | 1.3 | [7] |
| Diarylthiourea Derivative 20 | HER2 | SkBR3 (Breast Cancer) | 0.7 | [7] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | Not Specified | MDA-MB231 (Breast Cancer) | 3.0 | [7] |
| Bis-thiourea Compound 44 | Not Specified | Various Cancer Cells | 1.2 - 2.7 | [7] |
| 3-(trifluoromethyl)phenylthiourea analogs | Not Specified | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [8] |
The strong correlation between the predicted binding affinities and the low IC50 values obtained experimentally underscores the reliability of computational screening in identifying potent anticancer candidates.[7]
Enzyme Inhibition: A Broad Spectrum of Activity
Thiourea derivatives have been computationally identified as inhibitors of several key enzymes, a prediction that has been extensively validated experimentally.
Table 2: In Silico Predictions vs. Experimental Validation for Enzyme Inhibition by Thiourea Derivatives
| Compound Series | Predicted Target Enzyme | Experimental Assay | Key Findings | Reference |
| 1-Benzoyl-3-arylthiourea derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Cholinesterase Inhibition Assay | Compound 2 showed maximum inhibition (74.3 ± 2.0% for BChE). | [4] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Cholinesterases, Tyrosinase, α-Amylase, α-Glucosidase | Various Enzyme Inhibition Assays | Good inhibitory activity against BChE, tyrosinase, α-amylase, and α-glucosidase. | [9] |
| Chiral thiourea derivatives | Acetylcholinesterase (AChE) | AChE Inhibition Assay | Compound 30 was the most active with an IC50 of 8.09±0.58 µM. | [10] |
| Bis-acyl-thiourea derivatives | Urease | Urease Inhibition Assay | Compound UP-1 showed the highest activity with an IC50 of 1.55 ± 0.0288 µM. | [11] |
The experimental data consistently demonstrates the ability of thiourea derivatives to inhibit a range of enzymes, validating the initial in silico screenings.[4][9][10][11]
Antimicrobial Activity: A Defense Against Pathogens
In silico studies have also suggested the potential of thiourea derivatives as antimicrobial agents. Subsequent in vitro testing has confirmed their efficacy against a variety of bacterial and fungal strains.
Table 3: Validated Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative Type | Target Organism(s) | Key Experimental Finding | Reference |
| Thiourea Derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 2–16 µg/mL. | [12] |
| Steroidal thiourea derivatives | Gram-positive and Gram-negative bacteria | Showed better antibacterial activity compared to steroidal urea derivatives. | [13] |
| N-acyl thiourea derivatives | Various bacterial strains including S. aureus and E. coli | Exhibited significant antibacterial activity. | [1] |
| Benzoylthiourea derivatives | Bacterial and fungal strains | Showed promising antimicrobial activity. | [14] |
The experimental results validate the predictions of antimicrobial potential, positioning thiourea derivatives as a promising class for the development of new anti-infective agents.[1][12][13]
Experimental Protocols: A Guide to Validation
The following are detailed methodologies for key experiments cited in the validation of in silico predictions for thiourea activity.
Cytotoxicity Assessment (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, which is a common method for evaluating anticancer activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Enzyme Inhibition Assays
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, the test compound (thiourea derivative) at various concentrations, and the respective enzyme (AChE or BChE).
-
Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and Ellman's reagent (DTNB).
-
Absorbance Monitoring: The change in absorbance is monitored continuously at 412 nm as the substrate is hydrolyzed by the enzyme, producing a colored product.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the urease enzyme.
-
Reaction Setup: In a 96-well plate, a mixture is prepared containing the urease enzyme, a buffer solution (e.g., phosphate buffer with urea), and the thiourea derivative at different concentrations.[11]
-
Incubation: The plate is incubated at 37°C for 15 minutes.[11]
-
Colorimetric Reaction: Phenol reagent and alkali reagent are added to each well, followed by another incubation at 37°C for 50 minutes to develop a color.[11]
-
Absorbance Reading: The absorbance is measured at 625 nm using a microplate reader.[11]
-
IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The thiourea derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
Diagrams illustrating the logical flow of research and the biological pathways involved provide a clearer understanding of the validation process.
Caption: A generalized workflow for the validation of in silico predictions.
Caption: Simplified signaling pathway for anticancer activity of thiourea.
Caption: Mechanism of enzyme inhibition by thiourea derivatives.
This guide demonstrates the powerful synergy between computational predictions and experimental validation in modern drug discovery. The consistent agreement between in silico and in vitro data for thiourea derivatives validates their potential as a versatile scaffold for developing novel therapeutics. Researchers are encouraged to leverage these integrated approaches to accelerate the journey from compound design to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Metal Scaffolding Capabilities of Thiourea Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the metal chelating properties of thiourea derivatives is crucial for designing novel therapeutic agents and analytical tools. This guide provides a comparative overview of the metal chelating efficacy of various thiourea derivatives, supported by experimental data and detailed methodologies.
Thiourea derivatives, a versatile class of organic compounds containing the R¹R²N-C(=S)-NR³R⁴ functional group, have garnered significant attention for their ability to form stable complexes with a wide range of metal ions. This chelating ability is central to their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. The presence of both sulfur and nitrogen atoms as potential donor sites allows for the formation of strong coordination bonds with metal ions, effectively sequestering them and mitigating their potentially toxic effects or harnessing their catalytic properties.
This comparative guide delves into the quantitative aspects of metal chelation by various thiourea derivatives, presenting available data in a structured format to facilitate objective comparison. Furthermore, it outlines the key experimental protocols employed to assess these properties, providing a foundation for reproducible research in this field.
Comparative Metal Chelating Activity
The following table summarizes the ferrous ion (Fe²⁺) chelating activity of selected thiourea derivatives, as determined by the Ferrozine assay. The IC50 value represents the concentration of the compound required to chelate 50% of the ferrous ions in the assay. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Thiourea Derivative | Fe²⁺ Chelating Activity (IC50) | Reference Compound | Reference IC50 | Source |
| 1-phenyl-3-(2-pyridyl)thiourea | 45.6 ± 2.1 µg/mL | EDTA | 10.2 ± 0.5 µg/mL | Fictional Data for Illustration |
| 1,3-bis(2-hydroxyphenyl)thiourea | 32.8 ± 1.5 µg/mL | EDTA | 10.2 ± 0.5 µg/mL | Fictional Data for Illustration |
| N-acetyl-N'-(p-tolyl)thiourea | 68.2 ± 3.5 µg/mL | EDTA | 10.2 ± 0.5 µg/mL | Fictional Data for Illustration |
| 1-(2-fluorophenyl)-3-(pyridin-2-yl)thiourea | 51.9 ± 2.8 µg/mL | EDTA | 10.2 ± 0.5 µg/mL | Fictional Data for Illustration |
Note: The data in this table is illustrative and does not represent actual experimental results from a single comparative study. It is intended to demonstrate the desired format for presenting such data.
Experimental Protocols
The assessment of metal chelating properties of thiourea derivatives relies on robust and reproducible experimental protocols. The following sections detail the methodologies for two commonly employed techniques.
Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine
This spectrophotometric assay is widely used to determine the ferrous ion chelating capacity of a compound. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ ions, which has a maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for the binding of Fe²⁺, leading to a decrease in the absorbance of the ferrozine-Fe²⁺ complex.
Materials:
-
Thiourea derivative (test compound)
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM)
-
Methanol or other suitable solvent
-
EDTA (positive control)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound and the positive control (EDTA) in a suitable solvent.
-
To a reaction tube, add a specific volume of the test compound or standard.
-
Initiate the reaction by adding a specific volume of FeCl₂ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow for the chelation of Fe²⁺ by the test compound.
-
Add a specific volume of ferrozine solution to the mixture to react with the remaining free Fe²⁺ ions.
-
Incubate the mixture at room temperature for another defined period (e.g., 10 minutes) for color development.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the chelating activity against the concentration of the test compound.
UV-Vis Titration for Determining Metal-Ligand Binding Constants
UV-Vis spectroscopy is a powerful tool for studying the formation of metal-ligand complexes and determining their binding constants. This method relies on the change in the absorption spectrum of the thiourea derivative upon complexation with a metal ion.
Materials:
-
Thiourea derivative (ligand) solution of known concentration
-
Metal salt solution (e.g., salts of Cu²⁺, Ni²⁺, Zn²⁺) of known concentration
-
A suitable solvent in which both the ligand and the metal salt are soluble and do not absorb significantly in the wavelength range of interest.
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the thiourea derivative and a stock solution of the metal salt in the chosen solvent.
-
Record the UV-Vis spectrum of the free thiourea derivative solution.
-
Perform a titration by incrementally adding small aliquots of the metal salt solution to the thiourea derivative solution.
-
After each addition of the metal salt, thoroughly mix the solution and record the UV-Vis spectrum.
-
Monitor the changes in the absorbance at a specific wavelength where the complex absorbs maximally or where the change in absorbance is most significant.
-
The binding constant (K) can be determined by analyzing the titration data using various methods, such as the Benesi-Hildebrand method for a 1:1 complex, by plotting 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the concentration of the metal ion. The binding constant can be calculated from the ratio of the intercept to the slope of the resulting linear plot.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the Ferrous Ion Chelating Assay and the UV-Vis Titration method.
Safety Operating Guide
Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea (CAS No. 1072-12-4), also known as (1E,2E)-ethanedial dithiosemicarbazone. Due to the limited availability of specific safety data for this compound, this guidance is primarily based on the well-documented procedures for the closely related and structurally similar compound, thiourea (CAS No. 62-56-6). It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available.
I. Essential Safety and Hazard Information
Thiourea and its derivatives are known to present several health and environmental hazards. Users must handle these compounds with caution, adhering to all safety protocols.
Summary of Hazards Associated with Thiourea:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][3]
II. Quantitative Data for Thiourea
The following table summarizes key quantitative data for thiourea, which can serve as a reference point for handling related compounds.
| Property | Value | Reference |
| Molecular Formula | CH₄N₂S | --INVALID-LINK-- |
| Molecular Weight | 76.12 g/mol | --INVALID-LINK-- |
| Melting Point | 176 - 178 °C / 348.8 - 352.4 °F | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Odor | Odorless | --INVALID-LINK-- |
| Acute Toxicity (Oral) | LD50 (Rat): >195 mg/m3 (4 h) (inhalation) | --INVALID-LINK-- |
III. Proper Disposal Procedures
Proper disposal is critical to ensure personal safety and environmental protection. The following workflow outlines the recommended steps for the disposal of this compound and related thiourea compounds.
Caption: Workflow for the proper disposal of thiourea-based compounds.
IV. Detailed Experimental Protocols for Disposal
Materials:
-
The chemical waste to be disposed of.
-
An inert, absorbent, and non-reactive material (e.g., kitty litter, sand, or vermiculite).
-
A sealable, leak-proof plastic bag or container.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Hazardous waste labels.
Procedure:
-
Don Appropriate PPE: Before handling the chemical, ensure you are wearing the necessary protective gear to prevent skin and eye contact.[4]
-
Prepare the Mixture: In a well-ventilated area, carefully mix the waste chemical with a sufficient amount of an inert material.[5][6] The goal is to create a solid, non-reactive mixture. Do not crush tablets or capsules if applicable.[6]
-
Seal the Container: Place the resulting mixture into a sealable plastic bag or a designated chemical waste container.[5] Ensure the container is tightly sealed to prevent any leakage.
-
Label the Waste: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Final Disposal: Dispose of the sealed and labeled container in accordance with your institution's and region's specific regulations for hazardous chemical waste.[1] Do not dispose of it in the regular trash or down the drain.[4]
V. Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[4]
-
Wear PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if dust is generated.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
-
Seek Medical Attention: If you come into contact with the chemical, wash the affected skin area with soap and plenty of water and seek medical advice.[4] In case of eye contact, rinse with water for at least 15 minutes and consult a doctor.[4] If ingested, rinse your mouth with water and seek immediate medical attention.[4]
VI. Signaling Pathways and Logical Relationships
While the specific signaling pathways for this compound are not detailed in the provided search results, the general logical relationship for handling hazardous chemicals can be visualized as follows.
Caption: Logical workflow for the safe handling and disposal of hazardous laboratory chemicals.
By adhering to these guidelines, researchers and laboratory personnel can minimize the risks associated with the handling and disposal of this compound and other thiourea-based compounds, ensuring a safe and compliant laboratory environment.
References
Essential Safety and Logistical Framework for Handling ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea
This document provides a procedural guide for researchers, scientists, and drug development professionals on the safe handling and disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea. Given the presence of the thiourea functional group, this compound should be treated with caution, assuming hazards similar to thiourea, which include acute oral toxicity, suspected carcinogenicity, and potential reproductive toxicity.[1][2][3][4]
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of Personal Protective Equipment.[5][6] A hazard assessment is crucial to determine the specific PPE required for any operation.[7][8] The minimum required PPE for handling this compound is outlined below.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[8] Chemical splash goggles and a face shield are required when there is a splash hazard.[8][9] | Protects against splashes, dust, and projectiles. A face shield provides a broader barrier of protection for the entire face.[5][8] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[8] Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling. | Prevents skin absorption, a potential route of exposure for thiourea-based compounds.[7] Gloves should be inspected before use and changed immediately upon contamination.[9] |
| Body Protection | A fully buttoned, flame-resistant lab coat.[5] Long pants and closed-toe shoes are mandatory.[6][8] | Protects skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Typically not required when handled within a certified chemical fume hood.[7] If work in an open environment is unavoidable, a NIOSH-approved respirator may be necessary. | Thiourea compounds can be harmful if inhaled.[2] Engineering controls like fume hoods are the preferred method of exposure reduction.[7] If a respirator is needed, a formal respiratory protection program must be in place.[9] |
Operational and Handling Plan
Safe handling practices are essential to minimize exposure and prevent accidents. All operations should be performed in a designated area within a certified chemical fume hood to mitigate inhalation risks.[6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as specified in Table 1.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
-
Post-Handling:
Table 2: Storage and Compatibility
| Parameter | Guideline |
| Storage Condition | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][10] Keep away from direct sunlight and heat sources.[2][4] Store locked up.[2][4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4] |
Disposal Plan
This compound and its containers must be treated as hazardous waste.[3] Do not dispose of it down the drain or in regular trash.[1][3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials (excess solid, contaminated gloves, weigh paper, etc.) in a designated, properly labeled hazardous waste container.
-
Use separate waste streams for solid and liquid waste.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
-
Final Disposal:
Emergency Procedures
Table 3: Emergency Response
| Incident Type | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a hazardous waste container.[1][10] Ventilate the area and decontaminate the spill site. Report the spill to your EHS department. |
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. redox.com [redox.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
